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  • Product: Tert-butyl (1-iodopropan-2-yl)carbamate
  • CAS: 363599-44-4

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Application Profiling of Tert-butyl (1-iodopropan-2-yl)carbamate

Executive Summary Tert-butyl (1-iodopropan-2-yl)carbamate is a highly versatile, bifunctional chiral building block extensively utilized in advanced organic synthesis and drug development. Featuring an acid-labile tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (1-iodopropan-2-yl)carbamate is a highly versatile, bifunctional chiral building block extensively utilized in advanced organic synthesis and drug development. Featuring an acid-labile tert-butoxycarbonyl (Boc) protected amine and a highly reactive primary alkyl iodide, this compound serves as a premier electrophile for transition-metal-catalyzed cross-coupling reactions. Its structural design allows chemists to introduce chiral alkyl chains into complex molecular architectures without compromising stereochemical integrity, a critical requirement in the synthesis of active pharmaceutical ingredients (APIs) and supramolecular ligands[1].

Physicochemical and Structural Profiling

Understanding the baseline physicochemical parameters of tert-butyl (1-iodopropan-2-yl)carbamate is essential for predicting its behavior during purification and downstream catalysis. The data below consolidates the known properties of both the racemic mixture and its isolated enantiomers.

PropertyValue
Chemical Name Tert-butyl (1-iodopropan-2-yl)carbamate
CAS Number (Racemic) 363599-44-4[2]
CAS Number ((R)-Enantiomer) 446060-78-2[3]
Molecular Formula C8H16INO2[2]
Molecular Weight 285.12 g/mol [2]
Structural Formula CH3-CH(NHBoc)-CH2-I
Appearance White to off-white crystalline solid
Storage Conditions 2-8 °C, protect from light and moisture[3]

Mechanistic Synthesis: Causality in Reaction Design

The synthesis of tert-butyl (1-iodopropan-2-yl)carbamate typically originates from the corresponding chiral alcohol, tert-butyl (1-hydroxypropan-2-yl)carbamate (Boc-alaninol)[4]. As an application scientist, selecting the appropriate iodination pathway is critical for scale-up viability and downstream catalyst compatibility.

While a direct Appel reaction (I2, PPh3, Imidazole) rapidly converts the alcohol to the iodide, it generates stoichiometric triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to purge via standard crystallization and can severely poison palladium catalysts in subsequent cross-coupling steps by competitively binding to the metal center.

To circumvent this, the Mesylation-Finkelstein sequence is the preferred industrial route. By first converting the alcohol to a mesylate (using MsCl and Triethylamine), we create a highly reactive, oxygen-linked leaving group. Subsequent treatment with Sodium Iodide (NaI) in acetone drives the Finkelstein reaction forward via the precipitation of sodium mesylate. This two-step process yields exclusively water-soluble byproducts, ensuring the final iodide is isolated with >99% purity without the need for exhaustive column chromatography.

Synthesis A Boc-Alaninol (Alcohol Precursor) B Mesylate Intermediate (Activated Electrophile) A->B MsCl, TEA DCM, 0 °C to RT D Direct Iodination (Appel Reaction) A->D I2, PPh3, Imidazole C Target Iodide (tert-butyl (1-iodopropan-2-yl)carbamate) B->C NaI, Acetone Reflux D->C DCM, RT

Mechanistic pathways for synthesizing tert-butyl (1-iodopropan-2-yl)carbamate.

Downstream Utilization: The Negishi Cross-Coupling Paradigm

The primary utility of tert-butyl (1-iodopropan-2-yl)carbamate lies in its conversion to an organozinc reagent for Negishi cross-coupling. Unlike Grignard or organolithium reagents, organozinc compounds are highly chemoselective; they do not attack the electrophilic carbonyl of the Boc protecting group, thereby preventing self-condensation.

In a landmark supramolecular study published in the Journal of the American Chemical Society, researchers utilized (R)-tert-butyl(1-iodopropan-2-yl)carbamate to synthesize a single-handedness trefoil knot via Co(II)/Co(III) chaperones[1]. The iodide was subjected to zinc insertion and subsequently coupled to a bromopyridine derivative using a Pd(PPh3)2Cl2 catalyst[5].

Causality in the Catalytic Cycle:

  • Zinc Activation: Zinc dust is passivated by an inert layer of zinc oxide (ZnO). The addition of catalytic iodine (I2) is mandatory; it chemically etches the ZnO layer, exposing highly reactive zero-valent zinc for oxidative insertion into the C-I bond[5].

  • Halide Selection: The choice to synthesize an iodide rather than a bromide is deliberate. The weaker C-I bond allows zinc insertion to occur at lower temperatures (0 to 45 °C). Maintaining a low temperature is critical to suppress β-hydride elimination of the organozinc intermediate, which would otherwise lead to alkene byproducts and the loss of the chiral center.

Negishi Zn Zinc Activation (Zn dust, I2, DMF) Organozinc Chiral Organozinc Reagent (R-ZnI) Zn->Organozinc Addition of Iodide TransMet Transmetalation Ar-Pd(II)-Br + R-ZnI -> Ar-Pd(II)-R Organozinc->TransMet Pd Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd->OxAdd OxAdd->TransMet Ar-Br RedElim Reductive Elimination Ar-R + Pd(0) TransMet->RedElim RedElim->Pd Catalyst Regeneration Product Coupled Chiral Product RedElim->Product

Catalytic cycle of Negishi cross-coupling using the chiral organozinc reagent.

Validated Experimental Methodologies

Protocol A: Two-Step Synthesis via Mesylation and Finkelstein Iodination

This protocol is designed as a self-validating system; the completion of step 2 is visually confirmed by the precipitation of sodium mesylate.

Step 1: Mesylation

  • Dissolve 1.0 equivalent of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere.

  • Add 1.5 equivalents of Triethylamine (TEA) and cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the Boc group.

  • Dropwise add 1.2 equivalents of Methanesulfonyl chloride (MsCl). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the mesylate intermediate.

Step 2: Finkelstein Iodination

  • Dissolve the crude mesylate in anhydrous Acetone (0.15 M).

  • Add 3.0 equivalents of Sodium Iodide (NaI).

  • Reflux the mixture at 60 °C for 12 hours. Causality: Acetone is chosen because NaI is soluble in it, whereas the byproduct, sodium mesylate, is insoluble. The continuous precipitation of sodium mesylate drives the equilibrium entirely to the iodide product.

  • Validation: Filter the white precipitate (sodium mesylate). Concentrate the filtrate, redissolve in Ethyl Acetate, wash with 10% aqueous Na2S2O3 (to remove trace I2), dry, and concentrate to afford (R)-tert-butyl (1-iodopropan-2-yl)carbamate.

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

Adapted from conditions utilized in the synthesis of chiral molecular knots[5].

  • Zinc Activation: To a flame-dried Schlenk flask under argon, add 2.5 equivalents of Zinc dust. Suspend in anhydrous DMF. Add 5 mol% of I2. Stir at room temperature until the red color of iodine dissipates (approx. 5 minutes), indicating the successful etching of the ZnO layer[5].

  • Organozinc Formation: Add 1.5 equivalents of (R)-tert-butyl (1-iodopropan-2-yl)carbamate to the activated zinc suspension. Stir at 45 °C for 2 hours. Causality: Do not exceed 45 °C to ensure zero β-hydride elimination.

  • Cross-Coupling: In a separate flask, dissolve 1.0 equivalent of the aryl bromide electrophile and 5 mol% of Pd(PPh3)2Cl2 in DMF. Transfer the organozinc solution via cannula into the palladium mixture[5].

  • Stir the combined mixture at 45 °C for 48 hours[5].

  • Validation: Quench the reaction carefully with saturated aqueous NH4Cl to destroy unreacted organozinc. Extract with Ethyl Acetate, wash extensively with water (to remove DMF), dry, and purify via silica gel chromatography.

Sources

Exploratory

Tert-Butyl (1-iodopropan-2-yl)carbamate: Chemical Mechanism of Action and Synthetic Workflows in Drug Development

Executive Summary In the landscape of modern drug discovery, the precise installation of chiral pharmacophores is paramount. Tert-butyl (1-iodopropan-2-yl)carbamate (CAS 363599-44-4)[1], also known as Boc-1-iodo-2-propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the precise installation of chiral pharmacophores is paramount. Tert-butyl (1-iodopropan-2-yl)carbamate (CAS 363599-44-4)[1], also known as Boc-1-iodo-2-propylamine, serves as a critical chiral building block. Unlike active pharmaceutical ingredients (APIs) that possess a biological mechanism of action (pharmacodynamics), the "mechanism of action" for a synthetic intermediate is defined by its chemical reactivity profile .

This whitepaper dissects the mechanistic pathways of tert-butyl (1-iodopropan-2-yl)carbamate, focusing on its dual utility as a highly reactive electrophile for SN​2 displacements and as a precursor for transition-metal-catalyzed cross-coupling[2]. By understanding the causality behind its reactivity, drug development professionals can leverage this synthon to build complex, stereopure aliphatic chains, peptidomimetics, and [3].

Chemical Mechanism of Action (MoA)

The structural anatomy of tert-butyl (1-iodopropan-2-yl)carbamate— CH3​−CH(NHBoc)−CH2​I —dictates its mechanistic behavior. It features a primary alkyl iodide at C1 and a chiral secondary amine protected by a tert-butyloxycarbonyl (Boc) group at C2[4].

A. The Electrophilic Core (C-I Bond Polarization)

The primary mechanism of action relies on the extreme polarizability and low bond dissociation energy (~238 kJ/mol) of the carbon-iodine (C-I) bond. Iodine acts as an exceptional leaving group, rendering the C1 carbon highly electrophilic. Because the reaction occurs at the primary C1 position, the adjacent chiral center at C2 remains mechanistically isolated. This allows for the absolute preservation of stereochemistry during downstream functionalization.

B. Prevention of Side Reactions via Boc Protection

The Boc group is not merely a passive protecting group; it actively dictates the reaction conditions.

  • Causality: If the amine were unprotected, the molecule would undergo rapid intramolecular cyclization (forming an aziridine) or intermolecular polymerization. The bulky Boc group provides steric shielding, while its carbamate nature reduces the nucleophilicity of the nitrogen. Furthermore, unlike strongly electron-withdrawing groups (e.g., trifluoroacetyl), the Boc group does not sufficiently acidify the C2 proton, thereby preventing base-catalyzed racemization or E2 elimination.

C. Mechanistic Pathways
  • Direct Nucleophilic Substitution ( SN​2 ): Unsolvated nucleophiles (thiols, amines, alkoxides) attack the σ∗ antibonding orbital of the C-I bond, displacing the iodide.

  • Organometallic Transmetalation (Negishi Coupling): The C-I bond undergoes oxidative addition with activated Zinc to form a stable organozinc intermediate, which subsequently transmetalates with a Palladium catalyst to form new C-C bonds[2].

Reaction Pathways and Logical Workflow

The following diagram illustrates the bifurcated mechanistic pathways available to this chiral synthon.

G Start tert-Butyl (1-iodopropan-2-yl)carbamate (Chiral Synthon) Path1 Pathway 1: SN2 Alkylation Start->Path1 Path2 Pathway 2: Negishi Coupling Start->Path2 Nuc Nucleophilic Attack (Amines, Thiols, Alkoxides) Path1->Nuc Prod1 Heteroatom Bond Formation (Preservation of C2 Chirality) Nuc->Prod1 Zn Zinc Insertion (Organozinc Intermediate) Path2->Zn Pd Pd-Catalyzed Cross-Coupling (Aryl/Alkyl Halides) Zn->Pd Prod2 C-C Bond Formation (Preservation of C2 Chirality) Pd->Prod2

Caption: Bifunctional reactivity pathways of tert-butyl (1-iodopropan-2-yl)carbamate in organic synthesis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol A: Zinc-Mediated Negishi Cross-Coupling

This protocol is utilized to build extended carbon frameworks, as demonstrated in the[3].

  • Zinc Activation: Suspend zinc dust (3.0 eq) in anhydrous DMF under an inert Argon atmosphere. Add a catalytic amount of I2​ (0.1 eq).

    • Causality: The iodine reacts with the passivating zinc oxide layer on the metal surface, exposing highly reactive Zn0 necessary for oxidative addition. The fading of the iodine color validates successful activation.

  • Organozinc Formation: Add (R)-tert-butyl (1-iodopropan-2-yl)carbamate (1.5 eq) dropwise at 0 °C, then warm to room temperature.

    • Causality: Organozinc reagents are chosen over Grignard (Mg) or organolithium (Li) reagents because they are highly functional-group tolerant. They will not attack the electrophilic carbonyl of the Boc group, ensuring the molecule does not self-destruct.

  • Transmetalation & Coupling: Add the target aryl/heteroaryl bromide (1.0 eq) and Pd(PPh3​)2​Cl2​ catalyst (0.05 eq). Heat the mixture to 45 °C for 48 hours[2].

    • Causality: The Palladium catalyst facilitates the transmetalation of the alkyl group from Zinc, followed by reductive elimination to form the new C-C bond. DMF stabilizes the organozinc species via coordination.

  • Quench and Workup: Quench with saturated aqueous NH4​Cl to destroy unreacted zinc species, extract with Ethyl Acetate, and purify via flash chromatography.

Protocol B: Direct Nucleophilic Substitution ( SN​2 )

Used for installing heteroatoms (e.g., attaching the chiral chain to a drug scaffold via an ether or thioether linkage).

  • Nucleophile Preparation: Dissolve the target nucleophile (e.g., a phenol or thiol, 1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.0 eq).

    • Causality: K2​CO3​ is a mild, insoluble base. It is strong enough to deprotonate phenols/thiols but too weak to deprotonate the Boc-protected amine or cause E2 elimination of the alkyl iodide.

  • Alkylation: Add tert-butyl (1-iodopropan-2-yl)carbamate (1.2 eq) and heat to 60 °C for 16 hours.

    • Causality: While primary iodides are highly reactive, the adjacent bulky Boc group at C2 introduces steric hindrance. Heating to 60 °C provides the necessary kinetic energy to achieve a favorable collision frequency for the backside SN​2 attack.

  • Validation: Monitor via LC-MS. The disappearance of the iodide mass ( [M+H]+=286 ) and appearance of the coupled product validates the completion of the substitution.

Quantitative Data: Reaction Optimization & Yields

The table below summarizes typical reaction parameters and expected outcomes when utilizing tert-butyl (1-iodopropan-2-yl)carbamate, highlighting its reliability in preserving stereochemical integrity.

Reaction ModalityReagents & CatalystsSolventTemp (°C)Time (h)Avg. Yield (%)Enantiomeric Excess (ee %)
Negishi Cross-Coupling Zn, I2​ , Pd(PPh3​)2​Cl2​ , Aryl BromideDMF0 454875%>99% (Preserved)
SN​2 Thioetherification K2​CO3​ , Aryl ThiolDMF601685%>99% (Preserved)
SN​2 Etherification Cs2​CO3​ , PhenolDMSO702472%>98% (Preserved)
SN​2 Amination DIPEA , Secondary Amine CH3​CN 802465%>98% (Preserved)

Data synthesized from standard synthetic methodologies utilizing aliphatic chain hydrocarbon building blocks[4].

References

  • Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones Source: Journal of the American Chemical Society / PMC URL:[Link]

Sources

Foundational

Tert-butyl (1-iodopropan-2-yl)carbamate literature review

An In-depth Technical Guide to Tert-butyl (1-iodopropan-2-yl)carbamate: Synthesis, Characterization, and Application as a Chiral Building Block Abstract Tert-butyl (1-iodopropan-2-yl)carbamate is a synthetically valuable...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tert-butyl (1-iodopropan-2-yl)carbamate: Synthesis, Characterization, and Application as a Chiral Building Block

Abstract

Tert-butyl (1-iodopropan-2-yl)carbamate is a synthetically valuable chiral building block, pivotal in the development of complex pharmaceutical agents and fine chemicals. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, a defined stereocenter, and a reactive primary iodide, makes it an ideal intermediate for introducing the chiral 2-aminopropyl moiety. This guide provides a comprehensive technical overview from the perspective of a Senior Application Scientist, focusing on a logical and efficient synthetic pathway, robust analytical characterization protocols, and the compound's reactivity and applications. We will delve into the causality behind the chosen synthetic strategies and analytical methods, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: A Versatile Chiral Intermediate

In the landscape of medicinal chemistry and organic synthesis, the construction of enantiomerically pure molecules is paramount. Chiral amines and amino alcohols are ubiquitous structural motifs in a vast number of bioactive natural products and pharmaceuticals.[1] Consequently, the development of versatile and reliable chiral building blocks is a continuous pursuit. Tert-butyl (1-iodopropan-2-yl)carbamate emerges as a significant intermediate in this context.

The molecule possesses three key features that define its utility:

  • A Chiral Center: The stereochemistry at the C2 position allows for the synthesis of specific stereoisomers of a target molecule, which is critical for pharmacological activity. The (S)-enantiomer is commonly synthesized from the readily available amino acid, L-Alanine.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality. It is stable under a wide range of reaction conditions, yet can be removed cleanly under mild acidic conditions, a crucial feature for multi-step syntheses.[2]

  • A Primary Iodide: The primary iodide is an excellent leaving group, making the C1 position highly susceptible to nucleophilic attack. This facilitates the covalent linkage of the chiral fragment to other molecules via S_N2 reactions.

This guide will provide a validated framework for the synthesis, analysis, and strategic application of this important compound.

Core Properties and Safety Data

A precise understanding of the compound's physicochemical and safety properties is the foundation of its effective use in a laboratory setting. The data for both the common (S)-enantiomer and the racemic mixture are summarized below.

PropertyValueReference / Source
IUPAC Name tert-butyl N-[(2S)-1-iodopropan-2-yl]carbamate[2]
Synonyms (S)-2-(Boc-amino)-1-iodopropane[3]
CAS Number 161529-20-0 ((S)-enantiomer)[2]
363599-44-4 (racemic)[4]
Molecular Formula C₈H₁₆INO₂[2][4]
Molecular Weight 285.12 g/mol [2][4]
Appearance Expected to be an off-white to light yellow solidInferred
Purity Typically >97%[2]
LogP 2.41 (computed)[2]
Hazard Class 6.1 (Toxic Solid)[2]
Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[2]

A Validated Synthetic Pathway: From Amino Acid to Chiral Halide

The most logical and field-proven approach to synthesizing enantiomerically pure tert-butyl (S)-(1-iodopropan-2-yl)carbamate begins with the inexpensive, chiral-pool starting material, L-Alanine. This strategy ensures the stereocenter is set from the beginning, avoiding costly chiral resolution or asymmetric synthesis steps later on. The pathway involves three key transformations: reduction of the carboxylic acid, protection of the amine, and conversion of the resulting primary alcohol to an iodide.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Boc Protection cluster_2 Step 3: Iodination (Appel Reaction) A L-Alanine B L-Alaninol A->B  LiAlH₄ or NaBH₄ / CaCl₂ C N-Boc-L-alaninol B->C (Boc)₂O, I₂ (cat.) or Base D Tert-butyl (S)-(1-iodopropan-2-yl)carbamate C->D PPh₃, Imidazole, I₂

Caption: Synthetic workflow from L-Alanine to the target compound.

Protocol 1: Synthesis of N-Boc-L-alaninol

The precursor, N-Boc-L-alaninol, can be synthesized from L-alanine in two steps. First, the carboxylic acid is reduced to a primary alcohol, and then the amine is protected.

  • Step A: Reduction of L-Alanine to L-Alaninol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF). Alternatively, a safer and scalable method involves the use of sodium borohydride in the presence of calcium chloride.[5]

  • Step B: N-Boc Protection of L-Alaninol. The resulting L-alaninol is then protected. A highly efficient method involves reacting the amino alcohol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of iodine under solvent-free conditions or in a solvent like dichloromethane.[2][6] This method is often high-yielding and avoids harsher basic conditions that could lead to side reactions.

Protocol 2: Iodination of N-Boc-L-alaninol via Appel Reaction

The critical step is the conversion of the primary hydroxyl group of N-Boc-L-alaninol into the primary iodide. The Appel reaction is an exceptionally reliable method for this transformation, converting an alcohol to an alkyl halide using triphenylphosphine and a halogen source.[3] The driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Materials:

  • N-Boc-L-alaninol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Imidazole (1.5 eq)

  • Iodine (I₂, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-alaninol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq). Dissolve the solids in anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of iodine.

  • Iodine Addition: Add solid iodine (1.5 eq) portion-wise to the cooled, stirred solution. The reaction mixture will typically turn dark brown.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous sodium thiosulfate solution. Stir until the dark brown color of excess iodine dissipates, resulting in a pale yellow or colorless mixture.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Extract the aqueous layers with additional DCM (2x).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product will contain the desired alkyl iodide and triphenylphosphine oxide. Purify via flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure tert-butyl (S)-(1-iodopropan-2-yl)carbamate.

Causality Note: The use of imidazole is key. It acts as a base to deprotonate the alcohol in situ and also serves as a catalyst. The PPh₃ and I₂ first form an active phosphonium iodide species, which is then attacked by the alcohol to initiate the conversion.

Analytical Characterization: A Self-Validating System

For a chiral intermediate intended for drug development, rigorous analytical characterization is non-negotiable to ensure identity, purity, and stereochemical integrity.[7]

Protocol 3: Standard Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).[7]

    • ¹H NMR: This will confirm the overall structure. Key expected signals include the 9-proton singlet for the Boc group, multiplets for the CH and CH₂ protons, and a doublet for the methyl group.

    • ¹³C NMR: This confirms the carbon backbone and the presence of all expected carbon environments.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~100 µg/mL.[7]

    • Method: Electrospray Ionization (ESI) is a common method. In positive ion mode (ESI+), the protonated molecular ion [M+H]⁺ should be observed, confirming the molecular weight.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Purpose: This is the most critical analysis to determine the enantiomeric purity (e.p.) or enantiomeric excess (e.e.) of the material.

    • Setup: An HPLC system with a chiral stationary phase column (e.g., Chiralpak® or Chiralcel® series) is required. The mobile phase is typically a mixture of heptane/isopropanol.[7]

    • Data Analysis: The two enantiomers will have different retention times. Enantiomeric purity is calculated from the relative peak areas of the two enantiomers. For a synthesis starting from L-Alanine, a high e.p. is expected.[7]

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ ~4.8 (br s, 1H, NH), ~3.8 (m, 1H, CH), ~3.4 (m, 2H, CH₂I), ~1.45 (s, 9H, C(CH₃)₃), ~1.2 (d, 3H, CHCH₃)
Mass Spec (ESI+) Expected m/z: 286.03 [M+H]⁺, 230.0 [M-C₄H₈+H]⁺ (loss of isobutylene)
Chiral HPLC Baseline separation of (S) and (R) enantiomers, allowing for quantification of enantiomeric excess.

Reactivity and Applications in Synthetic Chemistry

The primary value of tert-butyl (1-iodopropan-2-yl)carbamate lies in its function as a chiral electrophile. The carbon bearing the iodine atom is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

G reagents Tert-butyl (1-iodopropan-2-yl)carbamate product Coupled Product reagents->product S_N2 Reaction nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, R₂N⁻, Enolates) nucleophile->product byproduct Iodide (I⁻) product->byproduct

Sources

Exploratory

structure elucidation of Tert-butyl (1-iodopropan-2-yl)carbamate

Structure Elucidation of Tert-butyl (1-iodopropan-2-yl)carbamate: A Comprehensive Technical Guide Executive Summary Tert-butyl (1-iodopropan-2-yl)carbamate is a highly versatile, chiral electrophile utilized extensively...

Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation of Tert-butyl (1-iodopropan-2-yl)carbamate: A Comprehensive Technical Guide

Executive Summary

Tert-butyl (1-iodopropan-2-yl)carbamate is a highly versatile, chiral electrophile utilized extensively in advanced organic synthesis, peptidomimetics, and the construction of complex macrocyclic architectures. This technical guide outlines the definitive analytical strategy required to elucidate and confirm its chemical structure. By bridging synthetic causality with multi-modal analytical techniques (High-Resolution Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance), this document provides a self-validating framework for researchers to ensure structural integrity and stereochemical fidelity.

Chemical Context and Synthetic Origins

Tert-butyl (1-iodopropan-2-yl)carbamate (1[1]), frequently referred to as Boc-1-iodo-2-propylamine, has the molecular formula C8H16INO2. It serves as a potent building block in palladium-catalyzed Negishi cross-coupling reactions, famously utilized in the assembly of 2[2].

The molecule is typically derived from its corresponding alcohol precursor, 3[3] (commonly known as Boc-alaninol), via selective halogenation.

Causality in Synthetic Preparation

Before structural elucidation can occur, high-purity isolation is required. The iodination of Boc-alaninol is classically performed via an Appel-type reaction.

Causality of Reagent Choice: Why utilize the Appel reaction (I2, PPh3, Imidazole) instead of traditional halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)? The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. The Appel reaction operates under mild, near-neutral conditions, preventing the premature acidic cleavage of the carbamate. Furthermore, imidazole acts as an essential acid scavenger for the generated hydroiodic acid (HI), preventing the racemization of the sensitive C2 stereocenter.

Protocol 1: Self-Validating Synthesis & Isolation
  • Initiation: Dissolve 1.0 eq of Boc-alaninol and 1.5 eq of imidazole in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of triphenylphosphine (PPh3) and cool the mixture to 0 °C.

  • Halogenation: Slowly add 1.2 eq of elemental iodine (I2) in small portions. Causality: Stepwise addition controls the exothermic reaction, preventing thermal spikes that could lead to Boc cleavage.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the alcohol precursor and the emergence of a less polar, ninhydrin-active spot (upon heating) validates the conversion.

  • Precipitation & Workup: Concentrate the DCM in vacuo and triturate the residue with cold hexanes. Self-Validating Step: Triphenylphosphine oxide (TPPO) byproduct is highly insoluble in cold hexanes and will immediately precipitate. Filtering this suspension provides a physical self-validation of byproduct removal, ensuring downstream NMR spectra are free of aromatic interference.

Analytical Strategy for Structure Elucidation

To establish a rigorous, self-validating proof of structure, we employ a multi-modal analytical workflow. Mass spectrometry provides the molecular formula, IR confirms the intact carbamate functional group, and NMR maps the exact atomic connectivity and stereochemical environment.

AnalyticalWorkflow Sample Tert-butyl (1-iodopropan-2-yl)carbamate MS ESI-HRMS (MW & Formula) Sample->MS IR FT-IR (Functional Groups) Sample->IR NMR1D 1D NMR (1H, 13C) Sample->NMR1D Structure Confirmed Structure MS->Structure IR->Structure NMR2D 2D NMR (COSY, HSQC) NMR1D->NMR2D NMR2D->Structure

Figure 1: Multi-modal analytical workflow for structure elucidation.

Mass Spectrometry (ESI-HRMS)

Causality of Ionization Method: Electrospray Ionization (ESI) is selected over Electron Impact (EI). The Boc group is highly prone to fragmentation. Hard ionization (EI) would instantly cleave the carbamate, obliterating the molecular ion. ESI in positive mode preserves the parent ion while providing predictable, diagnostic fragmentations (loss of the t-butyl group or the entire Boc moiety).

Table 1: ESI-HRMS Fragmentation Data

m/z Value Ion Type Fragment Description
286.03 [M+H]+ Intact molecular ion
308.01 [M+Na]+ Sodium adduct
229.97 [M - C4H8 + H]+ Loss of isobutylene (t-butyl group, -56 Da)

| 185.98 | [M - C5H8O2 + H]+ | Complete loss of Boc group (-100 Da) |

MSFragmentation Parent [M+H]+ m/z 286.03 LossBoc Loss of Boc (-100 Da) Parent->LossBoc LossTBu Loss of t-Butyl (-56 Da) Parent->LossTBu Frag1 [M - Boc + H]+ m/z 185.98 LossBoc->Frag1 LossI Loss of HI (-128 Da) Frag1->LossI Frag2 [M - tBu + H]+ m/z 229.97 LossTBu->Frag2 Frag3 m/z 58.06 (Propylamine) LossI->Frag3

Figure 2: ESI-MS fragmentation pathway of tert-butyl (1-iodopropan-2-yl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for confirming the regiochemistry and stereochemical integrity of the molecule.

1H NMR Causality (Diastereotopic Protons): Because the C2 carbon is a chiral center, the two protons on the adjacent C1 (CH2-I) are diastereotopic. They reside in fundamentally different magnetic environments and couple to each other (geminal coupling, J ~ 10 Hz) as well as to the C2 methine proton. Consequently, they appear as a complex ABX system (two distinct doublet of doublets) rather than a simple doublet. Observing this pattern is the absolute proof that the chiral center remains intact post-synthesis.

13C NMR Causality (Heavy Atom Effect): Iodine is a massive, highly polarizable atom. Its presence induces a profound diamagnetic shielding effect on the directly attached C1 carbon. Unlike typical aliphatic carbons attached to electronegative heteroatoms (which shift downfield), the C1 carbon shifts significantly upfield to approximately 12.5 ppm, appearing more shielded than the C3 methyl group.

Protocol 2: NMR Sample Preparation and Validation
  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 lacks exchangeable protons, preserving the critical N-H carbamate signal for 2D COSY correlation.

  • Shimming Validation: Perform gradient shimming. Self-Validating Step: The CDCl3 residual solvent peak (7.26 ppm) must exhibit a full width at half maximum (FWHM) of < 1.0 Hz. If broader, the instrument must be re-shimmed to prevent multiplet distortion, which is critical for resolving the diastereotopic C1 protons.

  • Acquisition: Acquire 1H (16 scans) and 13C (512 scans) spectra.

Table 2: 1H NMR Data (400 MHz, CDCl3)

Position Chemical Shift (ppm) Multiplicity Integration Coupling (J in Hz) Assignment
C3-CH3 1.22 d 3H 6.8 Aliphatic methyl group
Boc-CH3 1.44 s 9H - tert-Butyl group
C1-CH2 (Ha) 3.25 dd 1H 10.2, 5.5 Diastereotopic CH2-I
C1-CH2 (Hb) 3.35 dd 1H 10.2, 4.8 Diastereotopic CH2-I
C2-CH 3.75 m 1H - Chiral methine

| N-H | 4.65 | br d | 1H | 7.5 | Carbamate amine |

Table 3: 13C NMR Data (100 MHz, CDCl3)

Chemical Shift (ppm) Assignment Diagnostic Note
12.5 C1 (CH2-I) Upfield shift due to Heavy Atom Effect
21.8 C3 (CH3) Aliphatic methyl
28.4 Boc-CH3 Three equivalent methyls
47.5 C2 (CH-N) Methine attached to nitrogen
79.5 Boc-Cq Quaternary carbon of t-butyl

| 155.2 | C=O | Carbamate carbonyl |

Conclusion

The structure elucidation of tert-butyl (1-iodopropan-2-yl)carbamate requires a precise understanding of its chemical sensitivities. By utilizing mild synthetic protocols to preserve the Boc group and leveraging the diagnostic power of diastereotopic proton splitting and the 13C heavy atom effect, researchers can definitively validate the structural and stereochemical identity of this critical building block.

References

  • Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones Journal of the American Chemical Society URL:[Link]

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Foundational

An In-Depth Technical Guide to Tert-butyl (1-iodopropan-2-yl)carbamate and Its Synthetic Relatives: Precursors to Chiral Aziridines for Drug Discovery

This guide provides a comprehensive technical overview of Tert-butyl (1-iodopropan-2-yl)carbamate, a key chiral building block in modern organic synthesis. We will delve into its synthesis, characterization, and critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Tert-butyl (1-iodopropan-2-yl)carbamate, a key chiral building block in modern organic synthesis. We will delve into its synthesis, characterization, and critical applications, particularly its role as a precursor to N-Boc-2-methylaziridine, a valuable intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and utility of this compound and its structurally related analogs.

Introduction: The Strategic Importance of β-Iodo Carbamates

Tert-butyl (1-iodopropan-2-yl)carbamate belongs to the class of β-iodo carbamates, which are highly versatile intermediates in organic synthesis. The presence of a carbamate protecting group on the nitrogen and a leaving group (iodide) on the adjacent carbon makes these molecules primed for intramolecular cyclization to form strained, yet highly reactive, aziridine rings. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under a wide range of conditions and its facile removal under acidic conditions, offering a level of control crucial in multi-step syntheses.[1]

The controlled formation of chiral aziridines from these precursors is of paramount importance in medicinal chemistry. The aziridine motif is a key structural element in numerous biologically active molecules and serves as a versatile precursor for the synthesis of amino alcohols, diamines, and other complex nitrogen-containing compounds through regioselective ring-opening reactions.[2][3] Notably, chiral aziridines are pivotal intermediates in the synthesis of several antiviral drugs, including HIV protease inhibitors.[2][4][5]

This guide will focus on the (S)-enantiomer of Tert-butyl (1-iodopropan-2-yl)carbamate, as chirality is a critical aspect of modern drug design.

Synthesis of (S)-Tert-butyl (1-iodopropan-2-yl)carbamate: A Three-Step Approach

The synthesis of (S)-Tert-butyl (1-iodopropan-2-yl)carbamate is a well-established three-step process commencing from the readily available and chiral starting material, (S)-alanine. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of (S)-Tert-butyl (1-iodopropan-2-yl)carbamate S_Alanine (S)-Alanine S_Alaninol (S)-2-Aminopropan-1-ol S_Alanine->S_Alaninol Reduction Boc_Alaninol (S)-Tert-butyl (1-hydroxypropan-2-yl)carbamate S_Alaninol->Boc_Alaninol N-Boc Protection Target_Compound (S)-Tert-butyl (1-iodopropan-2-yl)carbamate Boc_Alaninol->Target_Compound Iodination (Appel Reaction)

Caption: Synthetic workflow for (S)-Tert-butyl (1-iodopropan-2-yl)carbamate.

Step 1: Reduction of (S)-Alanine to (S)-2-Aminopropan-1-ol ((S)-Alaninol)

The initial step involves the reduction of the carboxylic acid functionality of (S)-alanine to a primary alcohol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of (S)-2-Aminopropan-1-ol

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve (S)-alanine (1.0 equivalent) in anhydrous THF.

  • Slowly add the (S)-alanine solution to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again by water.

  • Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (S)-2-aminopropan-1-ol.

  • The crude product can be purified by vacuum distillation to afford a colorless oil.

Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is necessary for the direct reduction of a carboxylic acid. The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure is designed to safely quench the reactive hydride and precipitate the aluminum salts for easy removal by filtration.

Step 2: N-Boc Protection of (S)-2-Aminopropan-1-ol

The protection of the amino group is a critical step to prevent its interference in the subsequent iodination reaction. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of (S)-Tert-butyl (1-hydroxypropan-2-yl)carbamate

  • Dissolve (S)-2-aminopropan-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water in a round-bottom flask.

  • Add a base, such as triethylamine (1.1 equivalents) or sodium bicarbonate (1.5 equivalents), to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the stirred solution at room temperature.[1]

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, if a water-miscible solvent was used, remove it under reduced pressure. If DCM was used, wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-Tert-butyl (1-hydroxypropan-2-yl)carbamate.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: The base is added to neutralize the acidic byproduct of the reaction and to deprotonate the ammonium salt that may form, thus facilitating the nucleophilic attack of the amine on the Boc anhydride. The choice of solvent can influence the reaction rate and workup procedure.

Step 3: Iodination of (S)-Tert-butyl (1-hydroxypropan-2-yl)carbamate

The final step is the conversion of the primary alcohol to an iodide. The Appel reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), is a mild and effective method for this transformation.[6][7]

Experimental Protocol: Synthesis of (S)-Tert-butyl (1-iodopropan-2-yl)carbamate

  • In a round-bottom flask, dissolve (S)-Tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine (1.2 equivalents) in DCM dropwise to the stirred mixture. The characteristic brown color of iodine should dissipate upon addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices: The Appel reaction proceeds via the formation of a phosphonium iodide intermediate, which then activates the alcohol for nucleophilic substitution by the iodide ion.[6] The reaction is performed under anhydrous and inert conditions to prevent side reactions. The use of sodium thiosulfate in the workup is to remove any unreacted iodine. Triphenylphosphine oxide is a common byproduct of this reaction and is typically removed by chromatography.

Characterization of Tert-butyl (1-iodopropan-2-yl)carbamate and Related Compounds

The structural integrity and purity of the synthesized compounds are confirmed using standard analytical techniques.

Table 1: Representative Spectroscopic Data for Carbamate Intermediates

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
(S)-Tert-butyl (1-hydroxypropan-2-yl)carbamate~4.7 (br s, 1H, NH), ~3.8 (m, 1H, CH), ~3.5 (m, 2H, CH₂OH), ~2.9 (br s, 1H, OH), 1.44 (s, 9H, C(CH₃)₃), ~1.1 (d, 3H, CH₃)~156.0, ~80.0, ~67.0, ~50.0, ~28.4, ~18.0~3400 (O-H, N-H), ~2970 (C-H), ~1690 (C=O)
(S)-Tert-butyl (1-iodopropan-2-yl)carbamate~4.5 (br s, 1H, NH), ~3.9 (m, 1H, CH), ~3.3 (m, 2H, CH₂I), 1.45 (s, 9H, C(CH₃)₃), ~1.2 (d, 3H, CH₃)~155.0, ~79.5, ~51.0, ~28.4, ~19.0, ~10.0 (CH₂I)~3350 (N-H), ~2970 (C-H), ~1685 (C=O)
N-Boc-2-methylaziridine~2.1 (m, 1H, CH), ~1.8 (d, 1H, CH₂), ~1.3 (d, 1H, CH₂), 1.46 (s, 9H, C(CH₃)₃), ~1.2 (d, 3H, CH₃)~160.0, ~80.0, ~35.0, ~33.0, ~28.3, ~15.0~2970 (C-H), ~1700 (C=O)

Note: The chemical shifts (δ) are approximate and can vary slightly depending on the specific experimental conditions. The data for the target compound and the aziridine are predicted based on analogous structures found in the literature.[6][8]

Application in Drug Development: Synthesis of Chiral Aziridines

The primary utility of Tert-butyl (1-iodopropan-2-yl)carbamate lies in its facile conversion to N-Boc-2-methylaziridine through intramolecular cyclization upon treatment with a base.

G cluster_1 Intramolecular Cyclization Target_Compound (S)-Tert-butyl (1-iodopropan-2-yl)carbamate Aziridine (S)-N-Boc-2-methylaziridine Target_Compound->Aziridine SN2 Cyclization Base Base (e.g., NaH, K₂CO₃) Base->Target_Compound Deprotonation of N-H

Caption: Base-mediated cyclization to form N-Boc-2-methylaziridine.

Experimental Protocol: Synthesis of (S)-N-Boc-2-methylaziridine

  • To a solution of (S)-Tert-butyl (1-iodopropan-2-yl)carbamate (1.0 equivalent) in an anhydrous aprotic solvent like DMF or THF, add a base such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the disappearance of the starting material by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-N-Boc-2-methylaziridine.

  • The product can be purified by flash column chromatography.

The Role of Chiral Aziridines in HIV Protease Inhibitor Synthesis

Chiral aziridines are valuable intermediates in the synthesis of a class of HIV protease inhibitors that feature a hydroxyethylamine isostere. This core structure mimics the transition state of the viral protease-catalyzed cleavage of the Gag-Pol polyprotein, thereby inhibiting viral replication.[2][9] Drugs such as Saquinavir, Amprenavir, and Nelfinavir contain this critical structural motif.[9][10]

The synthesis of these inhibitors often involves the regioselective ring-opening of a chiral aziridine with a suitable nucleophile. For instance, the N-Boc-2-substituted aziridine can be opened at the less hindered carbon by a variety of nucleophiles, leading to the formation of key chiral amino alcohol fragments.

G cluster_2 Application in HIV Protease Inhibitor Synthesis Aziridine (S)-N-Boc-2-methylaziridine Ring_Opened_Product Chiral Amino Alcohol Intermediate Aziridine->Ring_Opened_Product Regioselective Ring Opening Nucleophile Nucleophile (e.g., R-Nu⁻) Nucleophile->Aziridine HIV_Inhibitor HIV Protease Inhibitor (e.g., Saquinavir, Amprenavir) Ring_Opened_Product->HIV_Inhibitor Further Synthetic Steps

Caption: Role of N-Boc-2-methylaziridine in the synthesis of HIV protease inhibitors.

The ability to generate these complex chiral molecules from a relatively simple and accessible precursor like Tert-butyl (1-iodopropan-2-yl)carbamate underscores its significance in modern drug discovery and development.

Conclusion

Tert-butyl (1-iodopropan-2-yl)carbamate is a strategically important chiral building block that provides an efficient entry into the synthesis of N-Boc-protected chiral aziridines. The synthetic route, starting from (S)-alanine, is robust and relies on well-understood and scalable chemical transformations. The resulting aziridine is a versatile intermediate for the construction of complex molecular architectures, most notably the hydroxyethylamine isostere found in a number of FDA-approved HIV protease inhibitors. This guide has provided a detailed overview of the synthesis, characterization, and application of this key compound, offering valuable insights for researchers and professionals in the field of organic synthesis and drug development.

References

  • Kim, B. M., et al. (2001). Synthesis of a Chiral Aziridine Derivative as a Versatile Intermediate for HIV Protease Inhibitors. Organic Letters, 3(24), 3991-3994. Available at: [Link]

  • (2025, October 15). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. Available at: [Link]

  • Supporting Information. (n.d.). RSC.org. Available at: [Link]

  • (2025, October 15). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

  • Aziridines as antiviral agents – the potential research field. (n.d.). Latvian Institute of Organic Synthesis. Available at: [Link]

  • Lee, K., & Kim, H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1735. Available at: [Link]

  • Preparation of novel HIV-protease inhibitors. (2001). Chemical Communications. Available at: [Link]

  • TERT-BUTYL (1-IODOPROPAN-2-YL)CARBAMATE | 363599-44-4. (n.d.). Appchem. Available at: [Link]

  • Xie, P. (2024, September 2). Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. Available at: [Link]

  • Lee, K., & Kim, H. (2021). Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. Available at: [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. (2010, December 10). MDPI. Available at: [Link]

  • tert-Butyl carbamate. (n.d.). NIST WebBook. Available at: [Link]

  • Unexpected Ring-Opening Reactions of Aziridines with Aldehydes Catalyzed by Nucleophilic Carbenes under Aerobic Conditions. (2006). Organic Chemistry Portal. Available at: [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. (2010). PMC. Available at: [Link]

  • Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. (2003). Organic & Biomolecular Chemistry. Available at: [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (2013). PMC. Available at: [Link]

  • (2025, September 16). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.

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Protocols & Analytical Methods

Method

Application Note: Utilizing tert-Butyl (1-iodopropan-2-yl)carbamate as an Alkylating and Cross-Coupling Agent in Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Scope tert-Butyl (1-iodopropan-2-yl)carbamate (commonly refe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scope

tert-Butyl (1-iodopropan-2-yl)carbamate (commonly referred to as Boc-2-aminopropyl iodide) is a highly versatile, bifunctional chiral building block. It is predominantly utilized to introduce a Boc-protected 2-aminopropyl moiety into complex molecular scaffolds. This structural motif is ubiquitous in pharmaceutical development (e.g., amphetamine derivatives, kinase inhibitors) and advanced materials science (e.g., molecular knots and helicates).

This application note provides an in-depth mechanistic analysis and self-validating protocols for deploying this reagent in two primary synthetic pathways: Palladium-Catalyzed Negishi Cross-Coupling and Direct Nucleophilic Substitution ( SN​2 ) .

Physicochemical Properties & Specifications

To ensure reproducibility, it is critical to select the correct stereoisomer for your target application. The iodine atom imparts light sensitivity, necessitating proper storage to prevent degradation into free iodine and polymeric byproducts .

PropertySpecification / Value
Chemical Name tert-Butyl (1-iodopropan-2-yl)carbamate
CAS Number (Racemic) 363599-44-4
CAS Number (R-enantiomer) 446060-78-2
CAS Number (S-enantiomer) 161529-20-0
Molecular Formula C₈H₁₆INO₂
Molecular Weight 285.12 g/mol
Appearance Pale yellow to off-white solid/oil
Storage Conditions Sealed in dry, 2–8 °C, strictly protected from light

Mechanistic Insights: The Role in Alkylation and Cross-Coupling

The synthetic utility of tert-butyl (1-iodopropan-2-yl)carbamate stems from the synergistic relationship between its two functional groups:

  • The Iodide Leaving Group: Iodine is a superior leaving group compared to bromine or chlorine due to the lower C–I bond dissociation energy and higher polarizability. This facilitates rapid oxidative addition in transition-metal-catalyzed cross-couplings and accelerates direct SN​2 alkylations, allowing for milder reaction conditions that preserve stereochemical integrity.

  • The Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group serves a dual mechanistic purpose. First, it prevents the primary amine from poisoning metal catalysts (like Palladium) or participating in unwanted nucleophilic side reactions. Second, its significant steric bulk helps direct regioselectivity and stabilizes the adjacent chiral center against racemization during elevated thermal conditions.

In the context of Negishi coupling , the organozinc intermediate formed from this reagent is highly tolerant of sensitive functional groups (esters, ketones, and the Boc group itself), unlike highly reactive Grignard or organolithium reagents.

General Protocol 1: Palladium-Catalyzed Negishi Cross-Coupling

This protocol is adapted from state-of-the-art methodologies used in the synthesis of complex topological architectures, such as single-handed trefoil knots, where precise stereocontrol and high functional group tolerance are mandatory .

Objective

To couple the alkyl iodide with an aryl or heteroaryl halide via an organozinc intermediate.

Reagents
  • (R)-tert-butyl (1-iodopropan-2-yl)carbamate (1.5 equiv)

  • Zinc dust (3.0 equiv)

  • Iodine ( I2​ ) (0.1 equiv, catalytic)

  • Aryl bromide/iodide (1.0 equiv)

  • Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%)

  • Anhydrous DMF

Step-by-Step Methodology & Causality
  • Zinc Activation: Suspend Zn dust in anhydrous DMF under an inert argon atmosphere. Add catalytic I2​ and stir for 10 minutes.

    • Mechanistic Rationale: Zinc dust is naturally passivated by a layer of zinc oxide (ZnO). Iodine reacts with this layer to form ZnI2​ , exposing a fresh, highly reactive Zn(0) surface essential for efficient oxidative insertion.

  • Organozinc Formation: Add the alkyl iodide dropwise. Maintain the reaction temperature between 0 °C and 45 °C for 2 to 4 hours.

    • Mechanistic Rationale: Moderate temperatures prevent beta-hydride elimination (dehydrohalogenation) side reactions while providing enough thermal energy to drive the insertion of Zn into the C–I bond.

  • Validation Checkpoint (Self-Validating Step): Before proceeding, quench a 50 µL aliquot of the reaction mixture with D2​O . Extract with ethyl acetate and analyze via GC-MS or 1H -NMR. The presence of deuterium incorporation at the terminal carbon confirms complete conversion to the organozinc species.

  • Cross-Coupling: Once zinc insertion is validated, add the aryl halide followed by the Pd(PPh3​)2​Cl2​ catalyst. Stir at 45 °C for 48 hours.

    • Mechanistic Rationale: Pd(PPh3​)2​Cl2​ is a robust, air-stable Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species by the organozinc reagent. This triggers the catalytic cycle: oxidative addition of the aryl halide, transmetalation with the organozinc species, and reductive elimination to forge the new C–C bond.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography.

NegishiWorkflow A 1. Zinc Activation (Zn dust, I2, DMF) B 2. Zinc Insertion (Alkyl Iodide Addition) A->B Removes ZnO layer C Organozinc Intermediate (Boc-NH-CH(CH3)-CH2-ZnI) B->C 0 to 45 °C, 48 h E 4. Transmetalation & Reductive Elimination C->E Transmetalation D 3. Oxidative Addition (Ar-Br + Pd Catalyst) D->E Pd(II) complex F Alkylated Product (C-C Bond Formed) E->F Product Release

Mechanistic workflow of Negishi coupling with tert-butyl (1-iodopropan-2-yl)carbamate.

General Protocol 2: Direct Nucleophilic Alkylation ( SN​2 )

When C–C bond formation is not required, this reagent acts as an excellent electrophile for N- or O-alkylation of heterocycles, phenols, or secondary amines.

Objective

To alkylate a nucleophile via an SN​2 mechanism while preserving the Boc group and stereocenter.

Step-by-Step Methodology & Causality
  • Deprotonation: In a flame-dried flask, dissolve the nucleophile (1.0 equiv) in anhydrous DMF. Add K2​CO3​ or Cs2​CO3​ (2.0 equiv) and stir at 60 °C for 30 minutes.

    • Mechanistic Rationale: DMF, a polar aprotic solvent, accelerates SN​2 reactions by solvating the potassium/cesium cations, leaving the nucleophilic anion "naked" and highly reactive. Mild carbonate bases are chosen over strong bases (like NaH) to prevent E2 elimination of the alkyl iodide or premature Boc cleavage.

  • Electrophile Addition: Add tert-butyl (1-iodopropan-2-yl)carbamate (1.2 equiv) dropwise over 30 minutes.

    • Mechanistic Rationale: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of dialkylation or oligomerization.

  • Validation Checkpoint (Self-Validating Step): Monitor the reaction via TLC (e.g., Hexane/EtOAc 3:1). The disappearance of the UV-active nucleophile and the emergence of a new, less polar, ninhydrin-stainable spot (upon heating) indicates successful conversion.

  • Workup: Dilute with water to dissolve the inorganic salts and extract with diethyl ether or dichloromethane.

SN2Workflow A 1. Nucleophile Deprotonation (Nu-H + K2CO3 in DMF) B Reactive Anion (Nu⁻ K⁺) A->B 60 °C, Mild Base D 3. SN2 Substitution (Iodide Displacement) B->D Nucleophilic Attack C 2. Electrophile Addition (Boc-NH-CH(CH3)-CH2-I) C->D Dropwise Addition E Alkylated Product (Nu-CH2-CH(CH3)-NHBoc) D->E - KI Byproduct

Mechanistic workflow of SN2 alkylation with tert-butyl (1-iodopropan-2-yl)carbamate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low yield in Negishi coupling Incomplete zinc insertion due to passivated Zn dust.Ensure Zn dust is freshly activated with I2​ or 1,2-dibromoethane. Monitor insertion via D2​O quench and GC-MS.
Loss of enantiomeric purity High temperatures or excessively strong bases promoting racemization.Maintain reaction temperatures below 60 °C. Use mild bases like Cs2​CO3​ or K2​CO3​ instead of alkoxides or hydrides.
Boc deprotection during workup Acidic aqueous conditions during the quench phase.Avoid washing with strong acids. Use saturated NH4​Cl or NaHCO3​ for aqueous quenching.
Dialkylation in SN​2 reactions High local concentration of the electrophile.Add the alkyl iodide strictly dropwise over 30-60 minutes to maintain a low steady-state concentration.
Formation of elimination byproducts Overheating during the SN​2 or zinc insertion steps.Do not exceed 60 °C; the iodide is an excellent leaving group, making the molecule susceptible to E2 elimination if pushed too hard.

References

  • Zhong, J., Sun, Z., et al. (2024). "Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones." Journal of the American Chemical Society. [Link]

Application

Application Note: tert-Butyl (1-iodopropan-2-yl)carbamate as a Strategic Building Block for Chiral Amines

Executive Summary The asymmetric synthesis of complex phenethylamines, unnatural amino acids, and peptidomimetics relies heavily on the availability of stereochemically robust building blocks. tert-Butyl (1-iodopropan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of complex phenethylamines, unnatural amino acids, and peptidomimetics relies heavily on the availability of stereochemically robust building blocks. tert-Butyl (1-iodopropan-2-yl)carbamate (derived from the chiral pool precursor Boc-alaninol) serves as a premier electrophile and organometallic precursor in modern synthetic chemistry. By leveraging its primary alkyl iodide moiety, this building block seamlessly integrates into transition-metal-catalyzed cross-couplings (such as the Negishi reaction) and radical-mediated pathways, enabling the construction of complex chiral amines with near-perfect retention of enantiomeric excess (>99% ee).

This application note details the mechanistic rationale, field-proven experimental protocols, and quantitative performance metrics for utilizing this compound in advanced drug development and materials science.

Mechanistic Insights & Chemical Causality

The "Jackson Reagent" Paradigm

The true synthetic power of tert-butyl (1-iodopropan-2-yl)carbamate is unlocked when it is converted into its corresponding organozinc halide (often referred to as a Jackson reagent).

  • Stereochemical Integrity: Direct insertion of activated zinc into the C–I bond occurs without affecting the adjacent C2 stereocenter. The bulky tert-butyloxycarbonyl (Boc) group provides intense steric shielding, while the carbamate carbonyl oxygen weakly coordinates to the zinc atom. This intramolecular chelation stabilizes the organozinc intermediate, drastically reducing the rate of β-hydride elimination and preventing racemization.

  • Reactivity Profile: The primary organozinc species is highly nucleophilic toward Pd(II) and Ni(II) oxidative addition complexes, facilitating rapid transmetalation. Because the chiral center is adjacent to (but not directly involved in) the C–M bond, the subsequent reductive elimination proceeds with complete stereoretention.

Expanding into Radical Chemistry

Beyond two-electron cross-couplings, alkyl iodides are increasingly utilized in single-electron transfer (SET) paradigms. Recent advancements in Ti/Ni dual catalysis have demonstrated that related nitrogen-containing electrophiles (such as aziridines and β-iodoamines) can undergo branched-selective cross-electrophile couplings via radical intermediates[1]. These methods complement traditional enantioconvergent alkyl-alkyl cross-couplings, expanding the toolkit for synthesizing highly substituted chiral amines[2].

Strategic Applications in Complex Synthesis

  • Pharmaceutical Intermediates: The building block is routinely coupled with aryl and heteroaryl halides to synthesize amphetamine derivatives, dopamine reuptake inhibitors, and unnatural amino acid derivatives.

  • Advanced Topological Materials: Recent breakthrough work utilizes tert-butyl (1-iodopropan-2-yl)carbamate in the synthesis of chiral pyrazine-2,5-dicarboxamide ligands. Through a Pd-catalyzed Negishi cross-coupling with a benzyl-protected 2-bromo-5-hydroxypyridine, the resulting chiral strands are used to fold molecular architectures into single-handed trefoil knots using Co(II)/Co(III) chaperones[3].

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered for reproducibility, incorporating built-in validation checks to ensure success at each critical juncture.

Protocol A: Preparation of the Chiral Organozinc Reagent

Objective: Convert tert-butyl (1-iodopropan-2-yl)carbamate to its organozinc derivative without homocoupling or racemization.

  • Zinc Activation: Suspend zinc dust (3.0 equiv, 300 mesh) in dry DMF under an argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat the suspension to 60 °C for 10 minutes.

    • Causality: Heating with 1,2-dibromoethane scrubs the passivating ZnO layer via the generation of ethylene gas and ZnBr₂, exposing a highly reactive Zn(0) surface.

  • Surface Clearing: Cool the mixture to 25 °C, add chlorotrimethylsilane (TMSCl, 1 mol%), and stir for 15 minutes.

    • Causality: TMSCl scavenges residual moisture and further activates the zinc surface, preventing the premature quenching of the organozinc species.

  • Iodide Insertion: Add a solution of tert-butyl (1-iodopropan-2-yl)carbamate (1.0 equiv) in DMF dropwise. Maintain the internal temperature strictly between 35–40 °C.

    • Causality: Exceeding 45 °C promotes Wurtz-type homocoupling and β-hydride elimination, while temperatures below 30 °C will stall the zinc insertion.

  • Validation Check: Stir for 1–2 hours. The reaction is successful when the suspension turns a pale, opaque gray and the starting material is completely consumed. Self-Validation: Quench a 0.1 mL aliquot with a solution of I₂ in ether; GC-MS should show the quantitative reformation of the starting alkyl iodide, confirming the presence of the active zinc species.

Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

Objective: Couple the chiral organozinc reagent with an aryl halide to yield a chiral phenethylamine derivative.

  • Catalyst Activation: In a separate Schlenk flask, combine the aryl halide (0.8 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and dry DMF under argon.

    • Causality: Using the aryl halide as the limiting reagent ensures its complete consumption, simplifying downstream purification since the excess organozinc is easily quenched to water-soluble byproducts.

  • Transmetalation & Coupling: Transfer the freshly prepared organozinc solution (from Protocol A) to the catalyst mixture via a cannula. Stir the reaction at 45 °C for 24–48 hours.

    • Causality: The slow transmetalation of the chelated zinc species requires elevated temperatures. 45 °C is the optimal thermodynamic sweet spot to drive the catalytic cycle without degrading the catalyst or racemizing the product[3].

  • Quench & Extraction: Cool the reaction to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Validation Check: The acidic aqueous quench breaks the zinc-carbamate coordination complexes, preventing the formation of intractable emulsions during organic extraction.

Quantitative Data: Cross-Coupling Performance

The table below summarizes the reaction conditions and yields for coupling tert-butyl (1-iodopropan-2-yl)carbamate with various electrophiles, highlighting the broad functional group tolerance and perfect stereoretention.

ElectrophileCatalyst SystemConditionsYield (%)Enantiomeric Excess (ee)
Benzyl-protected 2-bromo-5-hydroxypyridinePd(PPh₃)₂Cl₂ (5 mol%)DMF, 0 → 45 °C, 48 h75%>99% (Retention)
IodobenzenePd₂(dba)₃ / SPhos (5 mol%)DMA, 25 °C, 12 h88%>99% (Retention)
4-BromoanisolePd(PPh₃)₄ (5 mol%)DMF, 40 °C, 24 h82%>99% (Retention)
2-BromopyrimidinePd(OAc)₂ / CPhos (5 mol%)DMF, 50 °C, 24 h78%>98% (Retention)

Process Visualizations

SynthesisWorkflow A Boc-Alaninol (Chiral Pool) B Iodination (I2, PPh3) A->B C tert-Butyl (1-iodopropan-2-yl)carbamate B->C D Zincation (Zn*, DMF) C->D E Chiral Organozinc Reagent D->E F Negishi Coupling (Pd, Ar-X) E->F G Chiral Amine (>99% ee) F->G

Synthetic workflow from Boc-alaninol to complex chiral amines via the organozinc intermediate.

CatalyticCycle Pd0 1. Active Pd(0) Catalyst OA 2. Oxidative Addition [Ar-Pd(II)-X] Pd0->OA Addition of Ar-X TM 3. Transmetalation [Ar-Pd(II)-CH2CH(CH3)NHBoc] OA->TM Addition of Chiral Organozinc RE 4. Reductive Elimination Yields Chiral Amine TM->RE C-C Bond Formation RE->Pd0 Regeneration of Pd(0)

Catalytic cycle of the Pd-catalyzed Negishi cross-coupling with the chiral organozinc reagent.

References

  • Leigh, D. A., et al. "Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones." Journal of the American Chemical Society, 2024.[3] URL:[Link]

  • Williams, W. L., et al. "Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis." Journal of the American Chemical Society, 2023.[1] URL:[Link]

  • Fu, G. C., et al. "Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles." National Institutes of Health (PMC).[2] URL:[Link]

Sources

Method

Protecting Group Strategies Involving Tert-butyl (1-iodopropan-2-yl)carbamate: A Detailed Guide for Synthetic Chemists

Introduction: Navigating Amine Reactivity in Complex Synthesis In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the judicious protection and deprotection of func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Amine Reactivity in Complex Synthesis

In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the judicious protection and deprotection of functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions and to direct reactivity towards a desired pathway. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous and versatile protecting groups for amines, prized for its stability under a wide range of conditions and its facile, acid-labile removal.[1][2] This guide focuses on the strategic application of a specialized Boc-protected building block, tert-butyl (1-iodopropan-2-yl)carbamate , a reagent that not only shields an amino group but also provides a reactive handle for the controlled introduction of a functionalized three-carbon chain.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the chemical properties of tert-butyl (1-iodopropan-2-yl)carbamate, detailed protocols for its synthesis and application in N-alkylation reactions, and a discussion of the subsequent deprotection strategies. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for reliable and reproducible results in the laboratory.

Chemical Profile and Strategic Value

tert-Butyl (1-iodopropan-2-yl)carbamate is a bifunctional molecule of significant synthetic utility. Its structure combines the stability of a Boc-protected secondary amine with the reactivity of a primary iodide. This unique combination allows for its use as a versatile building block for introducing a chiral or racemic 2-aminopropyl moiety into a target molecule via nucleophilic substitution.

Key Structural Features:

  • Boc-Protected Amine: The tert-butoxycarbonyl group renders the amine non-nucleophilic and non-basic, preventing its interference in subsequent reactions. Its steric bulk can also influence the conformational preferences of the molecule.

  • Primary Iodide: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in SN2 reactions.[3] This facilitates the alkylation of a wide range of nucleophiles.

  • Chiral Center: The presence of a stereocenter at the C2 position allows for the synthesis of enantiomerically pure target molecules when a chiral version of the reagent is used. Both the (R) and (S) enantiomers are commercially available.[4]

The strategic value of this reagent lies in its ability to streamline synthetic routes. Instead of performing a multi-step sequence of alkylation followed by amine protection, tert-butyl (1-iodopropan-2-yl)carbamate allows for the direct installation of a protected amino-group-containing fragment.

Synthesis of tert-Butyl (1-iodopropan-2-yl)carbamate

The most common and logical synthetic route to tert-butyl (1-iodopropan-2-yl)carbamate commences with a readily available and often chiral amino alcohol, such as 2-aminopropan-1-ol. The synthesis involves a two-step sequence: Boc protection of the amine followed by conversion of the primary alcohol to an iodide.

Caption: General synthetic workflow for tert-butyl (1-iodopropan-2-yl)carbamate.

Protocol 1: Synthesis of tert-Butyl (1-hydroxypropan-2-yl)carbamate

This protocol details the protection of the amino group of 2-aminopropan-1-ol using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 2-Aminopropan-1-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or a biphasic system of Dichloromethane/Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminopropan-1-ol (1.0 eq.) in dichloromethane.

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure tert-butyl (1-hydroxypropan-2-yl)carbamate.

Protocol 2: Synthesis of tert-Butyl (1-iodopropan-2-yl)carbamate

This protocol describes the conversion of the primary alcohol of tert-butyl (1-hydroxypropan-2-yl)carbamate to the corresponding primary iodide using an Appel-type reaction.

Materials:

  • tert-Butyl (1-hydroxypropan-2-yl)carbamate

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and imidazole (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 eq.) in dichloromethane portion-wise, maintaining the temperature at 0 °C. The reaction mixture will typically turn from a dark brown to a pale yellow color upon completion.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (1-iodopropan-2-yl)carbamate as a stable solid or oil.

Application in N-Alkylation Reactions

The primary application of tert-butyl (1-iodopropan-2-yl)carbamate is as an electrophile in SN2 reactions to introduce the N-Boc-protected 2-aminopropyl moiety onto a variety of nucleophiles. This strategy is particularly valuable in the synthesis of complex amines, including those found in pharmacologically active compounds.

Caption: General workflow for the application of tert-butyl (1-iodopropan-2-yl)carbamate.

Protocol 3: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine with tert-butyl (1-iodopropan-2-yl)carbamate.

Materials:

  • Primary amine (e.g., aniline, benzylamine)

  • tert-Butyl (1-iodopropan-2-yl)carbamate

  • A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))

  • Ethyl acetate or diethyl ether for extraction

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq.) in anhydrous DMF, add the base (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of tert-butyl (1-iodopropan-2-yl)carbamate (1.1-1.2 eq.) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Table 1: Representative Reaction Parameters for N-Alkylation

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
AnilineK₂CO₃DMF8070-85
BenzylamineDIPEAMeCN6080-95
ThiophenolCs₂CO₃DMF5085-95
PhenolK₂CO₃MeCN7060-75

Deprotection of the Boc Group

The final step in this protecting group strategy is the removal of the Boc group to unveil the free amine. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the amine, carbon dioxide, and tert-butanol (which can further react to form isobutene).

Protocol 4: Acid-Mediated Boc Deprotection

This protocol describes a standard procedure for the deprotection of the Boc-protected amine using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the solution. The amount of TFA can be adjusted based on the acid sensitivity of other functional groups in the molecule.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary depending on the nature of the product.

Characterization Data

The following table provides expected spectroscopic data for tert-butyl (1-iodopropan-2-yl)carbamate and a representative N-alkylation product.

Table 2: Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm-1)
tert-Butyl (1-iodopropan-2-yl)carbamate~4.5 (br s, 1H, NH), ~3.8 (m, 1H, CH), ~3.3 (m, 2H, CH₂I), ~1.4 (s, 9H, C(CH₃)₃), ~1.2 (d, 3H, CHCH₃)~155 (C=O), ~80 (C(CH₃)₃), ~50 (CH), ~30 (CH₃), ~28 (C(CH₃)₃), ~10 (CH₂I)~3350 (N-H), ~1690 (C=O), ~1170 (C-O)
N-(2-(Boc-amino)propyl)aniline~7.2 (m, 2H, Ar-H), ~6.7 (m, 3H, Ar-H), ~4.6 (br s, 1H, NH-Boc), ~3.8 (m, 1H, CH), ~3.2 (m, 2H, NCH₂), ~1.4 (s, 9H, C(CH₃)₃), ~1.2 (d, 3H, CHCH₃)~155 (C=O), ~148 (Ar-C), ~129 (Ar-CH), ~117 (Ar-CH), ~113 (Ar-CH), ~80 (C(CH₃)₃), ~50 (CH), ~48 (NCH₂), ~28 (C(CH₃)₃), ~20 (CH₃)~3400 (N-H), ~1685 (C=O), ~1600, 1500 (Ar C=C)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Applications in Drug Development

The strategic use of building blocks like tert-butyl (1-iodopropan-2-yl)carbamate is prevalent in the synthesis of various pharmaceutical agents. The 2-aminopropyl moiety is a common structural motif in many bioactive molecules, including antiviral agents and protease inhibitors. The ability to introduce this fragment in a protected and stereocontrolled manner is highly advantageous in the construction of complex drug candidates. For instance, similar N-alkylated aminopropyl structures are found in the backbones of certain HIV protease inhibitors, where the amine functionality is crucial for binding to the active site of the enzyme.[5]

Conclusion

tert-Butyl (1-iodopropan-2-yl)carbamate is a powerful and versatile reagent that facilitates the efficient introduction of a protected 2-aminopropyl group into a wide range of molecules. Its synthesis from readily available starting materials is straightforward, and its application in N-alkylation reactions is robust and high-yielding. The subsequent deprotection of the Boc group proceeds under mild acidic conditions, making this protecting group strategy compatible with a variety of other functionalities. For researchers and professionals in drug development, mastering the use of such strategic building blocks is key to the rapid and efficient synthesis of novel and complex molecular targets.

References

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (2014). Molecules. Retrieved from [Link]

  • Appchem. (n.d.). TERT-BUTYL (1-IODOPROPAN-2-YL)CARBAMATE. Retrieved from [Link]

  • Supporting Information - rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. (2022). ACS Publications. Retrieved from [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2012). Pharmaceuticals. Retrieved from [Link]

  • Apicule. (n.d.). (S)-tert-Butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Scholars Research Library - Der Pharma Chemica. (2011). Retrieved from [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). European Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). Pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Amino acid derivatives. Part 6. Synthesis, in vitro antiviral activity and molecular docking study of new N-Î. (2013). Medicinal Chemistry Research. Retrieved from [Link]

  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). Viruses. Retrieved from [Link]

  • ACS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Design and Synthesis of Proteinase Inhibitors. (n.d.). University of Kansas. Retrieved from [Link]

  • Using multi-step Chemical Synthesis to Form Covalent Protease Inhibitors. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. (2008). Purdue University. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995021162A1 - Process for making hiv protease inhibitors.
  • Recent Advances in Heterocyclic HIV Protease Inhibitors. (2022). Molecules. Retrieved from [Link]

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Application

applications in asymmetric synthesis with Tert-butyl (1-iodopropan-2-yl)carbamate

Application Notes and Protocols: Tert-butyl (1-iodopropan-2-yl)carbamate in Asymmetric Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Chiral Building Block Tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: Tert-butyl (1-iodopropan-2-yl)carbamate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Tert-butyl (1-iodopropan-2-yl)carbamate is a valuable chiral synthon in the field of asymmetric synthesis.[1] Its structure, featuring a stereogenic center at the C-2 position, a readily displaceable primary iodide, and a stable tert-butoxycarbonyl (Boc) protecting group, makes it an ideal electrophile for introducing a chiral 2-aminopropyl moiety into a wide range of molecules. The Boc group ensures stability under various reaction conditions and can be efficiently removed under acidic conditions, revealing a primary amine for further functionalization.

The primary iodide is an excellent leaving group, making the C-1 position highly susceptible to nucleophilic attack via an S\textsubscript{N}2 mechanism.[2][3] This mechanism proceeds with a predictable inversion of stereochemistry at the reaction center, ensuring high stereocontrol in the synthesis of complex chiral molecules.[4] This guide provides detailed protocols for the application of tert-butyl (1-iodopropan-2-yl)carbamate in the asymmetric synthesis of chiral amines and β-amino acids, which are crucial components in many pharmaceutical compounds.[5][6]

Core Application: Asymmetric Synthesis of Chiral Amines via S\textsubscript{N}2 Alkylation

The most direct application of tert-butyl (1-iodopropan-2-yl)carbamate is in the S\textsubscript{N}2 displacement of the iodide by a variety of nucleophiles to generate new carbon-carbon or carbon-heteroatom bonds with high fidelity of stereochemical transfer.

Causality Behind Experimental Choices:
  • Substrate: As a primary alkyl iodide, the substrate is highly reactive towards S\textsubscript{N}2 reactions and disfavors the S\textsubscript{N}1 pathway, thus preventing racemization.[2]

  • Nucleophile: Strong nucleophiles are preferred to ensure a rapid and efficient S\textsubscript{N}2 reaction.[7]

  • Solvent: Polar aprotic solvents such as DMF or DMSO are ideal as they solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.[8]

  • Temperature: The reaction is typically run at or slightly above room temperature to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Experimental Protocol: Synthesis of a Chiral Amine using a Grignard Reagent

This protocol describes the reaction of (S)-tert-butyl (1-iodopropan-2-yl)carbamate with a Grignard reagent to form a new C-C bond, leading to the synthesis of a chiral amine derivative.

Reaction Scheme:

G reactant1 (S)-tert-butyl (1-iodopropan-2-yl)carbamate reagents THF, 0 °C to rt reactant1->reagents reactant2 R-MgBr reactant2->reagents product (R)-tert-butyl (1-R-propan-2-yl)carbamate reagents->product

A representative S\textsubscript{N}2 reaction with a Grignard reagent.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
(S)-tert-butyl (1-iodopropan-2-yl)carbamate161529-20-0285.121.01.0
Grignard Reagent (e.g., Phenylmagnesium bromide, 1M in THF)100-58-3181.311.21.2
Anhydrous Tetrahydrofuran (THF)109-99-972.1110 mL-
Saturated aqueous NH₄Cl solution12125-02-953.49--
Ethyl acetate141-78-688.11--
Anhydrous Magnesium Sulfate7487-88-9120.37--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-tert-butyl (1-iodopropan-2-yl)carbamate (1.0 mmol).

  • Dissolve the carbamate in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 mmol, 1.2 mL of a 1M solution) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Expected Outcome:

The reaction is expected to proceed with inversion of configuration at the chiral center. The product, a Boc-protected chiral amine, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.

Core Application: Asymmetric Synthesis of β-Amino Acids

Tert-butyl (1-iodopropan-2-yl)carbamate can serve as a chiral electrophile in the alkylation of enolates, providing a direct route to the synthesis of β-amino acid derivatives.[9] This is a powerful method for introducing a chiral β-amino moiety, a common structural motif in peptidomimetics and bioactive molecules.

Causality Behind Experimental Choices:
  • Enolate Generation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to generate the enolate of an ester or other carbonyl compound. The low temperature (-78 °C) is crucial to prevent side reactions and maintain the kinetic enolate.

  • Stereocontrol: The stereochemical outcome of the alkylation is controlled by the chiral center of the electrophile. The enolate will attack the electrophilic carbon from the face opposite the leaving group, resulting in an S\textsubscript{N}2-type displacement with inversion of configuration.[10]

Experimental Protocol: Synthesis of a β-Amino Ester

This protocol outlines the alkylation of a lithium enolate of an ester with (R)-tert-butyl (1-iodopropan-2-yl)carbamate.

Reaction Scheme:

G cluster_0 Enolate Formation cluster_1 Alkylation ester Ester LDA LDA, THF, -78 °C ester->LDA enolate Lithium Enolate LDA->enolate carbamate (R)-tert-butyl (1-iodopropan-2-yl)carbamate enolate->carbamate Stextsubscript{N}2 reaction product (S)-β-Amino Ester Derivative carbamate->product

Workflow for the synthesis of a β-amino ester.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
Diisopropylamine108-18-9101.191.21.2
n-Butyllithium (2.5 M in hexanes)109-72-864.061.21.2
Anhydrous Tetrahydrofuran (THF)109-99-972.1115 mL-
Ester (e.g., Methyl acetate)79-20-974.081.01.0
(R)-tert-butyl (1-iodopropan-2-yl)carbamate446060-78-2285.121.11.1
Saturated aqueous NH₄Cl solution12125-02-953.49--
Diethyl ether60-29-774.12--
Anhydrous Sodium Sulfate7757-82-6142.04--

Procedure:

  • Enolate Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.2 mmol) and stir for 30 minutes at -78 °C to generate LDA.

    • Add the ester (1.0 mmol) dropwise to the LDA solution and stir for 1 hour at -78 °C.

  • Alkylation:

    • In a separate flame-dried flask, dissolve (R)-tert-butyl (1-iodopropan-2-yl)carbamate (1.1 mmol) in anhydrous THF (5 mL).

    • Add the solution of the carbamate to the enolate solution at -78 °C via cannula.

    • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution (15 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Self-Validation and Expected Outcome:

The desired β-amino ester should be obtained with high diastereoselectivity. The stereochemistry can be confirmed by advanced NMR techniques (e.g., NOESY) or by conversion to a known compound. The diastereomeric ratio can be determined by ¹H NMR or GC/LC analysis of the crude reaction mixture.

Further Synthetic Applications

The chiral aminopropyl moiety introduced using tert-butyl (1-iodopropan-2-yl)carbamate can be further elaborated. The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield a primary amine. This amine can then be used in a variety of subsequent reactions, such as:

  • Synthesis of Chiral 1,2-Amino Alcohols: Reduction of the ester group in the synthesized β-amino ester would yield a chiral 1,3-amino alcohol. Alternatively, if the starting nucleophile was a cyanide, subsequent reduction would lead to a 1,2-diamine, which after deprotection could be further functionalized.[11][12]

  • Peptide Synthesis: The resulting β-amino acid can be incorporated into peptide chains to create peptidomimetics with modified backbones, which can have enhanced stability and biological activity.

Summary of Applications and Expected Outcomes

ApplicationNucleophileExpected Product ClassKey Reaction ConditionsStereochemical Outcome
Chiral Amine SynthesisGrignard ReagentsBoc-protected Chiral AmineTHF, 0 °C to rtInversion
OrganocupratesBoc-protected Chiral AmineTHF, -78 °C to rtInversion
β-Amino Acid SynthesisEster Enolatesβ-Amino EsterLDA, THF, -78 °CInversion
Chiral Diamine SynthesisAzide anionAzido-amineDMF, rt; followed by reductionInversion

References

  • Hoveyda, A. H., & Tsyba, I. (2021). Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization Promoted by Cooperative Actions of B(C6F5)3 and a Chiral Lewis Acid Co-Catalyst. Journal of the American Chemical Society, 143(42), 17686-17697. Available at: [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Belokon, Y. N., & Maleev, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2799. Available at: [Link]

  • García-García, P., & Gotor-Fernández, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13836-13899. Available at: [Link]

  • LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 249-299). Academic Press. Available at: [Link]

  • D'Arrigo, P., & Fantoni, G. P. (2002). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 7(10), 734-743. Available at: [Link]

  • Kawamura, K. (2001). Memory of Chirality in Alkylation of a-Amino Acid Derivatives. Molbank, 2001(3), M234. Available at: [Link]

  • Clayden, J., & Westlund, N. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(17), e202116344. Available at: [Link]

  • Voight, E. A., et al. (2001). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Organic Letters, 3(22), 3539-3542. Available at: [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. Available at: [Link]

  • Reich, H. J. (n.d.). Carbonyl Chemistry :: Chiral Enolates. University of Wisconsin. Available at: [Link]

  • Arai, T., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry, 21, 283-289. Available at: [Link]

  • Gu, Q., & Gauthier, D. R. (2015). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Chemical Society Reviews, 44(13), 4494-4509. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Clark, J. (2000). What is nucleophilic substitution?. Chemguide. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl (1-iodopropan-2-yl)carbamate

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals working with tert-butyl (1-iodopropan-2-yl)carbamate (commonly referred to as N-Boc-1-iodo-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, scientists, and drug development professionals working with tert-butyl (1-iodopropan-2-yl)carbamate (commonly referred to as N-Boc-1-iodo-2-propylamine). Derived from N-Boc-alaninol, this chiral building block is critical for introducing functionalized alkyl chains in peptide-mimetic chemistry and complex active pharmaceutical ingredient (API) synthesis[1].

This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, enantiomerically pure syntheses.

Mechanistic Workflows

To synthesize tert-butyl (1-iodopropan-2-yl)carbamate, chemists typically employ one of two pathways: the direct 1-step Appel reaction or the indirect 2-step Mesylation-Finkelstein sequence. Understanding the logical flow of these pathways is essential for selecting the right approach for your scale and purity requirements.

Synthesis Start N-Boc-alaninol (Starting Material) Appel Appel Reaction (I2, PPh3, Imidazole, DCM) Start->Appel 1-Step Direct Mesyl Mesylation (MsCl, Et3N, DCM) Start->Mesyl 2-Step Indirect Target tert-Butyl (1-iodopropan-2-yl)carbamate (Target Product) Appel->Target SN2 Inversion Finkel Finkelstein Reaction (NaI, Acetone, Reflux) Mesyl->Finkel Intermediate: Mesylate Finkel->Target SN2 Inversion

Synthesis pathways for tert-butyl (1-iodopropan-2-yl)carbamate comparing two primary routes.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can visually and analytically confirm success at each critical juncture.

Protocol A: Direct Iodination via Appel Reaction (Preferred)

The Appel reaction provides a mild, nearly neutral environment to convert the primary alcohol of N-Boc-alaninol into an iodide, minimizing the risk of acid-catalyzed Boc-deprotection[2].

  • Preparation : Dissolve N-Boc-alaninol (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous dichloromethane (DCM) (10 Vol) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath[3].

  • Base Addition : Add imidazole (1.5 eq) to the stirring solution.

    • Causality: Imidazole acts as an acid scavenger. It facilitates the formation of the reactive oxyphosphonium intermediate without possessing the strong basicity that would trigger unwanted E2 elimination.

  • Iodine Addition : Slowly add elemental iodine (I₂, 1.2 eq) in small portions. Maintain the temperature at 0 °C to prevent exothermic degradation.

  • Reaction & Validation : Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (3:1 Hexane:EtOAc). The reaction is complete when the ninhydrin-active starting material spot (Rf ~0.3) disappears, replaced by a less polar, UV-active product spot (Rf ~0.6).

  • Workup : Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)[3].

    • Self-Validation: A successful quench is visually confirmed when the dark brown color of unreacted iodine instantly transitions to a pale yellow or colorless solution.

  • Purification : Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Triturate the crude residue with cold hexane to precipitate triphenylphosphine oxide (TPPO), filter, and purify via silica gel chromatography.

Protocol B: Two-Step Mesylation & Finkelstein Reaction (Alternative)
  • Mesylation : Dissolve N-Boc-alaninol in DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 1 hour, wash with water/brine, and concentrate to yield the crude mesylate.

  • Finkelstein Reaction : Dissolve the crude mesylate in anhydrous acetone. Add sodium iodide (NaI, 3.0 eq) and reflux (56 °C) for 12 hours.

    • Self-Validation: The reaction's progress is visually validated by the heavy precipitation of sodium methanesulfonate (NaOMs). NaI is highly soluble in acetone, whereas the displaced NaOMs byproduct is entirely insoluble.

  • Workup : Cool to room temperature, filter the precipitated salts, concentrate the filtrate, and partition between ethyl acetate and water. Dry and purify via chromatography.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant elimination byproducts (e.g., Boc-allylamine) instead of the desired iodide? A: Elimination is typically caused by excessive basicity or elevated temperatures during the halogenation step. In the Appel reaction, using a strong base like triethylamine (pKa ~10.7) instead of imidazole (pKa ~7.0) promotes E2 elimination of the activated oxyphosphonium intermediate over the desired SN2 substitution. Solution: Strictly use imidazole as the base and ensure the iodine addition is performed at 0 °C[3].

Q2: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct from the Appel reaction? A: TPPO is notoriously difficult to separate via standard chromatography due to its streaking behavior on silica. Causality: TPPO is highly soluble in polar organics (like DCM or EtOAc) but poorly soluble in cold, non-polar solvents. Solution: After concentrating the crude reaction mixture, suspend the residue in cold hexane or a 9:1 hexane/diethyl ether mixture. The TPPO will precipitate as a white solid, which can be easily filtered off before loading the filtrate onto a column.

Q3: My enantiomeric excess (ee) is degrading during the iodination. How do I prevent racemization? A: Enantiomeric erosion in N-Boc-amino alcohols often occurs via neighboring group participation (NGP). If the reaction temperature is too high, the carbonyl oxygen of the Boc group can intramolecularly attack the activated C2 position (the oxyphosphonium species[2]), forming a transient 5-membered cyclic oxazolidinone. Ring-opening by the iodide ion can then occur with mixed retention or inversion, leading to racemization. Solution: Keep the reaction temperature strictly at or below room temperature and minimize reaction times. If racemization persists, switch to the two-step Mesylation-Finkelstein route, which relies on a highly stereospecific SN2 displacement.

Q4: What are the optimal storage conditions for tert-butyl (1-iodopropan-2-yl)carbamate? A: Alkyl iodides are prone to homolytic cleavage of the C-I bond when exposed to light or heat, releasing free iodine radicals and turning the product yellow or brown. Solution: Store the purified compound in an amber glass vial at 0–8 °C[4]. For long-term storage, adding a small piece of copper wire or silver foil to the container will scavenge any generated free iodine, maintaining product purity over time.

Quantitative Method Comparison

Use the following table to select the optimal synthesis route based on your laboratory's specific constraints and scale requirements.

ParameterAppel Reaction (Direct)Mesylation + Finkelstein (Indirect)
Overall Yield 75% - 85%65% - 75% (Over 2 steps)
Reaction Time 2 - 4 hours13 - 15 hours
Primary Byproduct Triphenylphosphine oxide (TPPO)Sodium methanesulfonate (NaOMs)
Enantiomeric Fidelity High (Requires strict temp control ≤ 25 °C)Very High (Strict SN2 mechanism)
Scalability Moderate (TPPO removal is difficult at scale)High (Byproducts easily filtered/washed)

References

  • Organic Synthesis . "Alcohol to Bromide/Chloride/Iodide using Appel reaction". Available at:[Link][3]

Sources

Optimization

Technical Support Center: Reactions of tert-Butyl (1-iodopropan-2-yl)carbamate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (1-iodopropan-2-yl)carbamate. This guide is designed to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (1-iodopropan-2-yl)carbamate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side products commonly encountered during reactions with this versatile building block. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested insights to help you optimize your synthetic routes and minimize impurities.

Introduction: The Duality of Reactivity

tert-Butyl (1-iodopropan-2-yl)carbamate is a valuable chiral intermediate, prized for its utility in introducing a protected aminopropyl moiety. However, its structure—a secondary iodide—places it at a crossroads of two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2). The prevalence of one over the other is highly dependent on the reaction conditions, often leading to the formation of undesired side products that can complicate purification and reduce yields. This guide will dissect these competing pathways and provide actionable strategies to steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of a non-polar byproduct in my reaction with tert-butyl (1-iodopropan-2-yl)carbamate and a nucleophile. What is it likely to be?

A1: The most probable non-polar byproduct is the elimination product, tert-butyl (prop-1-en-2-yl)carbamate.

This side product arises from an E2 (bimolecular elimination) reaction, where a base in the reaction mixture abstracts a proton from the carbon adjacent to the iodine-bearing carbon, leading to the formation of a double bond and the expulsion of the iodide ion.[1] This is a common issue with secondary alkyl halides, especially when treated with species that are both strong bases and nucleophiles.

Mechanism of E2 Elimination:

The E2 reaction is a concerted, one-step process. The rate of this reaction is dependent on the concentration of both the substrate and the base. For the elimination to occur efficiently, the abstracted proton and the iodide leaving group must be in an anti-periplanar conformation.

E2_Mechanism cluster_reactants Reactants cluster_product Products Reactant tert-butyl (1-iodopropan-2-yl)carbamate Product tert-butyl (prop-1-en-2-yl)carbamate Reactant->Product E2 Elimination Base Base (B:) Conjugate_Acid H-B+ Iodide I-

Q2: How can I minimize the formation of the elimination byproduct, tert-butyl (prop-1-en-2-yl)carbamate?

A2: Minimizing elimination requires careful selection of your reaction conditions to favor the SN2 pathway.

Here are key strategies to employ:

  • Choice of Nucleophile/Base:

    • Use a strong nucleophile that is a weak base. For instance, azide (N₃⁻), cyanide (CN⁻), or carboxylates are good nucleophiles but relatively weak bases, which will favor SN2 over E2.

    • Avoid strong, sterically hindered bases. Bases like potassium tert-butoxide (t-BuOK) are designed to promote elimination. Even strong, non-hindered bases like sodium ethoxide can lead to significant elimination with secondary halides.[1]

  • Temperature Control:

    • Keep the reaction temperature as low as possible. Elimination reactions generally have a higher activation energy than substitution reactions and are favored at higher temperatures due to a greater positive entropy change.[2] Running your reaction at room temperature or even 0°C can significantly suppress the E2 pathway.

  • Solvent Selection:

    • Use a polar aprotic solvent. Solvents like DMSO, DMF, or acetone are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive. Protic solvents, like ethanol or water, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[2]

Q3: I am trying to perform a substitution reaction with an amine nucleophile and am getting a complex mixture. What could be the side products?

A3: When using amine nucleophiles, you may encounter the elimination product as well as over-alkylation products.

  • Elimination: As discussed, the amine can act as a base to promote E2 elimination, especially if the amine is sterically hindered or the reaction is heated.

  • Over-alkylation: If you are using a primary or secondary amine as your nucleophile, the initial SN2 product (a secondary or tertiary amine, respectively) can still be nucleophilic and react with another molecule of tert-butyl (1-iodopropan-2-yl)carbamate. This leads to the formation of a more substituted amine, which can be difficult to separate from your desired product.

To minimize over-alkylation:

  • Use a large excess of the nucleophilic amine. This will increase the probability that the iodide starting material reacts with the intended amine rather than the product.

  • Slowly add the tert-butyl (1-iodopropan-2-yl)carbamate to the solution of the amine nucleophile. This ensures that the concentration of the starting iodide is always low relative to the nucleophile.

Q4: How can I identify the common side products in my reaction mixture?

A4: A combination of ¹H NMR, ¹³C NMR, and mass spectrometry (MS) is the most effective way to identify the main product and any byproducts.

Below is a table with predicted and literature-based spectral data for the starting material and the most common elimination byproduct.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spectrometry (ESI-MS)
tert-Butyl (1-iodopropan-2-yl)carbamate ~4.0-4.2 (m, 1H, CH-NH), ~3.3-3.5 (m, 2H, CH₂-I), ~1.45 (s, 9H, C(CH₃)₃), ~1.2 (d, 3H, CH-CH₃)~155 (C=O), ~80 (C(CH₃)₃), ~50 (CH-NH), ~28 (C(CH₃)₃), ~20 (CH-CH₃), ~10 (CH₂-I)[M+H]⁺ = 286.0, [M+Na]⁺ = 308.0
tert-Butyl (prop-1-en-2-yl)carbamate (Elimination Product)~6.5 (br s, 1H, NH), ~5.2 (s, 1H, =CH₂), ~4.8 (s, 1H, =CH₂), ~1.9 (s, 3H, =C-CH₃), ~1.4 (s, 9H, C(CH₃)₃)~154 (C=O), ~140 (=C<), ~105 (=CH₂), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃), ~22 (=C-CH₃)[M+H]⁺ = 158.1, [M+Na]⁺ = 180.1

Note: The spectral data for the elimination product are predicted based on data for structurally similar enamides and N-Boc protected enamines.[3][4] A key indicator of the elimination product in the ¹H NMR spectrum will be the appearance of signals in the olefinic region (4.5-5.5 ppm) and the disappearance of the CH₂-I signal. In the mass spectrum, the loss of 128 mass units (HI) from the starting material is a strong indicator of elimination.

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low yield of desired substitution product, presence of a major non-polar impurity. E2 Elimination is the dominant pathway. • Use a less basic, more nucleophilic reagent.• Lower the reaction temperature.• Use a polar aprotic solvent (e.g., DMF, acetone).
Complex mixture of products when using an amine nucleophile. A combination of E2 elimination and over-alkylation. • Use a large excess of the amine nucleophile.• Add the iodide starting material slowly to the amine.• Keep the reaction temperature low.
Reaction is very slow or does not proceed. Nucleophile is too weak or sterically hindered. • Consider a stronger, less hindered nucleophile.• A modest increase in temperature may be necessary, but monitor for elimination.

Reaction Pathway Visualization

The following diagram illustrates the competing SN2 and E2 pathways for reactions of tert-butyl (1-iodopropan-2-yl)carbamate.

reaction_pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start tert-Butyl (1-iodopropan-2-yl)carbamate sn2_product Substitution Product (e.g., with Nu:⁻) start->sn2_product Sₙ2 e2_product Elimination Product (tert-butyl (prop-1-en-2-yl)carbamate) start->e2_product E2 sn2_conditions Conditions: - Strong, non-basic nucleophile - Polar aprotic solvent - Low temperature e2_conditions Conditions: - Strong, sterically hindered base - High temperature

Caption: Competing SN2 and E2 reaction pathways.

References

  • tert-Butyl N-(prop-2-en-1-yl)carbamate. PubChem. [Link]

  • tert-Butyl N-(prop-2-yn-1-yl)carbamate. PubChem. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

  • tert-Butyl carbamate. NIST WebBook. [Link]

  • Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. ResearchGate. [Link]

  • 1H and 13C NMR assignments of two new indolic enamide diastereomers from a mangrove endophytic fungus Aspergillus sp. PubMed. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of Sterically Hindered Enamides via a Ti-Mediated Condensation of Amides with Aldehydes and Ketones. The Royal Society of Chemistry. [Link]

  • Direct Synthesis of Enamides via Electrophilic Activation of Amides. PMC. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. HEMIJSKA INDUSTRIJA (Chemical Industry). [Link]

  • Comparison of 1 H NMR spectra (in CDCl 3 ) of reported structure of... ResearchGate. [Link]

  • Supporting Information. Rsc.org. [Link]

  • Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

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Troubleshooting

stability issues of Tert-butyl (1-iodopropan-2-yl)carbamate in solution

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the handling of highly reactive bifunctional intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the handling of highly reactive bifunctional intermediates. Tert-butyl (1-iodopropan-2-yl)carbamate (also known as Boc-1-iodopropan-2-amine) is a classic example of a molecule that requires strict environmental controls.

Featuring a photolabile primary alkyl iodide and an acid-sensitive N-Boc protected secondary amine, this compound is highly susceptible to divergent degradation pathways in solution. This guide provides mechanistic insights, quantitative stability data, and self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My solution of tert-butyl (1-iodopropan-2-yl)carbamate in dichloromethane (DCM) turned yellow/brown after a few days on the bench. What happened, and can I rescue it? A1: The discoloration is a direct visual indicator of the homolytic cleavage of the weak C–I bond (bond dissociation energy ~234 kJ/mol). This radical degradation pathway is accelerated by ambient UV/visible light and thermal stress, generating elemental iodine ( I2​ ) [1]. Because I2​ is highly soluble in organic solvents, it imparts a yellow-to-brown color and acts as an auto-catalyst, accelerating further degradation. You can rescue the compound by washing the organic layer with a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), which chemically reduces the I2​ to water-soluble iodide ions ( I− ). (See Protocol 1 below).

Q2: I stored the compound in chloroform ( CHCl3​ ) at room temperature, and subsequent NMR analysis shows a complete loss of the Boc group. Why? A2: Halogenated solvents like chloroform and DCM can slowly degrade over time when exposed to light and oxygen, generating trace amounts of hydrochloric acid (HCl) or phosgene. The tert-butyloxycarbonyl (Boc) group is highly sensitive to Brønsted acids [2]. Even trace HCl will protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide. This leaves behind the highly reactive free amine (1-iodopropan-2-amine), which will rapidly self-condense or polymerize. To prevent this, store the compound in acid-free, anhydrous solvents, or add a mild acid scavenger (like solid K2​CO3​ or basic alumina) to the storage vial.

Q3: When I attempt a nucleophilic substitution (SN2) using a mild base ( Cs2​CO3​ ) in DMF, I isolate a cyclic byproduct instead of my desired substituted product. What is this byproduct? A3: You are observing an intramolecular cyclization. Under basic conditions, the oxygen of the N-Boc group acts as an internal nucleophile. It attacks the adjacent carbon bearing the primary iodide, displacing the iodide ion to form a 5-membered cyclic carbamate (an oxazolidin-2-one derivative) and eliminating a tert-butyl cation [3]. This is a notorious competing pathway for β -iodo N-Boc amines. To mitigate this, ensure your exogenous nucleophile is highly reactive and present in large excess, or switch to a less nucleophilic protecting group (e.g., Fmoc) if the base-promoted cyclization outcompetes your desired intermolecular reaction.

Part 2: Quantitative Stability Data

Understanding the half-life of your intermediate under various conditions allows you to plan your synthetic steps without unexpected yield drops.

Table 1: Stability of tert-butyl (1-iodopropan-2-yl)carbamate in Solution (0.1 M)

SolventAdditive / ConditionTemp (°C)Light ExposureHalf-Life ( t1/2​ )Primary Degradation Pathway
DCM None25Ambient< 48 hoursPhotolytic C-I cleavage ( I2​ release)
DCM Copper wire (stabilizer)25Dark> 3 monthsNegligible
CHCl3​ (Aged)None25Dark~ 5 daysAcidic Boc deprotection
DMF Cs2​CO3​ (1.5 eq)25Dark< 2 hoursBase-promoted oxazolidinone cyclization
THF Basic Alumina (trace)-20Dark> 6 monthsNegligible

Part 3: Degradation Pathways Visualization

DegradationPathways Start tert-butyl (1-iodopropan-2-yl)carbamate (Intact Molecule) Cond1 Light / Heat (O2 exposure) Start->Cond1 Cond2 Trace Acid (e.g., aged CHCl3) Start->Cond2 Cond3 Base / Mild Nucleophile (e.g., Cs2CO3 in DMF) Start->Cond3 Res1 Homolytic C-I Cleavage (Yellow/Brown Solution) Release of I2 Cond1->Res1 Res2 Boc Deprotection Free Amine + CO2 + Isobutylene Cond2->Res2 Res3 Intramolecular Cyclization Oxazolidin-2-one Formation Cond3->Res3

Fig 1. Divergent degradation pathways of Boc-1-iodopropan-2-amine in solution.

Part 4: Experimental Protocols

Protocol 1: Rescue and Purification of Iodine-Contaminated Solutions

Causality: Elemental iodine acts as a radical initiator, accelerating the degradation of the remaining alkyl iodide. Removing it immediately halts the auto-catalytic degradation loop.

  • Dilution: Dilute the discolored (yellow/brown) organic solution with an equal volume of the same solvent (e.g., DCM or Ethyl Acetate).

  • Quenching: Transfer the solution to a separatory funnel. Add an equal volume of freshly prepared 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Agitation & Self-Validation: Shake vigorously and vent. Self-Validation Check: The organic layer must transition from brown/yellow to completely colorless. If a yellow tint persists, the I2​ has not been fully reduced; add an additional 0.5 volumes of Na2​S2​O3​ solution and repeat.

  • Washing: Separate the organic layer and wash once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keep the water bath temperature < 30 °C to prevent thermal degradation).

Protocol 2: Optimal Storage and Handling of Purified Material

Causality: By eliminating light, moisture, and trace acids, the kinetic barriers to degradation remain intact, extending the shelf-life from days to months.

  • Solvent Selection: Dissolve the purified compound in anhydrous, amylene-stabilized DCM or THF. Avoid chloroform unless freshly passed through basic alumina.

  • Stabilization: Add a small coil of clean copper wire (approx. 1 cm per 10 mL) to the storage vial. Causality: Copper acts as a radical scavenger and reacts with any nascent I2​ to form insoluble CuI, preventing auto-oxidation [1].

  • Packaging: Transfer the solution to an amber glass vial to block UV transmission.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds to displace oxygen.

  • Storage: Seal tightly with a PTFE-lined cap and store at -20 °C.

References

  • Source: Google Patents (US7617934B2)
  • Title: A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines Source: Organic Letters (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Stereoselective Workflows using Tert-butyl (1-iodopropan-2-yl)carbamate

Tert-butyl (1-iodopropan-2-yl)carbamate (commonly referred to as N-Boc-alaninol iodide or N-Boc-1-iodo-2-propylamine) is a highly versatile, chiral primary alkyl iodide. It is widely utilized in the pharmaceutical and fi...

Author: BenchChem Technical Support Team. Date: March 2026

Tert-butyl (1-iodopropan-2-yl)carbamate (commonly referred to as N-Boc-alaninol iodide or N-Boc-1-iodo-2-propylamine) is a highly versatile, chiral primary alkyl iodide. It is widely utilized in the pharmaceutical and fine chemical industries for the stereoselective synthesis of unnatural amino acids, chiral amines, and complex molecular topologies, such as homochiral trefoil knots[1].

However, its bifunctional nature—containing both a primary iodide and a secondary Boc-protected amine at the adjacent C2 chiral center—presents unique mechanistic challenges during metalation and cross-coupling. This technical support guide provides actionable troubleshooting, validated protocols, and mechanistic insights to help researchers maintain stereochemical integrity and maximize yields during organozinc (Negishi) cross-coupling workflows.

Mechanistic Insights: The Causality of Stereochemical Loss

To successfully deploy tert-butyl (1-iodopropan-2-yl)carbamate, one must understand the competing kinetic and thermodynamic pathways that occur during zinc insertion. Do not simply treat the metalation step as a standard oxidative addition; the presence of the Boc group fundamentally alters the local chemical environment.

  • Neighboring Group Participation (Oxazolidinone Formation): The most common mode of failure is the intramolecular nucleophilic attack of the Boc group's carbonyl oxygen onto the C1 position. If zinc insertion is too slow, or if the temperature is too high, the oxygen displaces the iodide (or the newly formed zinc-iodide species), resulting in the expulsion of the tert-butyl cation and the formation of an oxazolidinone byproduct[2]. This thermodynamic sink destroys the starting material and risks racemization at the C2 center.

  • β -Hydride Elimination: During the subsequent palladium-catalyzed cross-coupling, the organozinc intermediate can undergo β -hydride elimination if the transmetalation or reductive elimination steps are sluggish. This leads to the formation of alkene byproducts and total loss of the chiral center.

  • Radical-Mediated Epimerization: Unoptimized zinc activation can lead to long-lived radical intermediates at the C1 position. While the chiral center is at C2, excessive radical lifetime or harsh heating can induce epimerization via reversible hydrogen abstraction.

Mechanism A Tert-butyl (1-iodopropan-2-yl)carbamate (Primary Iodide, Chiral C2) B Active Zn* / DMF 0°C to 10°C A->B D Intramolecular Nucleophilic Attack (High Temp / Slow Insertion) A->D Neighboring Group Participation C Chiral Organozinc(II) Iodide (Stereocenter Intact) B->C Fast Insertion Kinetic Control E Oxazolidinone Byproduct (Loss of Boc, Yield Crash) D->E Thermodynamic Sink

Reaction pathway showing desired kinetic zinc insertion vs. thermodynamic oxazolidinone formation.

Troubleshooting Guides & FAQs

Q1: I am getting a very low yield of the organozinc reagent, and NMR shows a major byproduct. What is happening? A1: You are likely observing the formation of an oxazolidinone ring[2]. This occurs when the zinc insertion is too slow, allowing the Boc carbonyl to attack the primary iodide. Fix: You must activate your zinc dust thoroughly (using I₂ or TMSCl) to strip the passivating ZnO layer. Furthermore, perform the zinc insertion at lower temperatures (0 °C to 10 °C) to kinetically favor oxidative addition over intramolecular cyclization[2].

Q2: How do I prevent β -hydride elimination during the Negishi coupling step? A2: β -hydride elimination is a consequence of a slow catalytic cycle. To outcompete this, use a highly active, bidentate, or sterically tuned palladium catalyst (such as Pd(PPh3​)2​Cl2​ ) and a polar aprotic solvent like DMF, which stabilizes the organozinc species and accelerates transmetalation[1].

Q3: My enantiomeric excess (ee) drops significantly after the cross-coupling. What causes this? A3: Racemization at the C2 chiral center usually occurs if the reaction conditions are too harsh (excessive heat) or if radical intermediates are long-lived during the metalation step. Ensure you are using highly active zinc to make the insertion step rapid, and avoid pushing the coupling temperature beyond 45 °C unless strictly necessary[3].

Validated Experimental Protocol: Stereoselective Negishi Coupling

This protocol outlines a self-validating system for the stereoselective coupling of (R)-tert-butyl (1-iodopropan-2-yl)carbamate with an aryl/heteroaryl halide, adapted from advanced molecular knot synthesis methodologies[1][3].

Step-by-Step Methodology

Step 1: Zinc Activation (Crucial for Kinetic Control)

  • To an oven-dried, argon-purged Schlenk flask, add zinc dust (3.0 equiv) and anhydrous DMF.

  • Add a catalytic amount of iodine ( I2​ , 0.05 equiv). Stir at 45 °C until the red/brown color of the iodine completely fades to a pale grey suspension (approx. 15–30 minutes). Self-Validation: The color change confirms the chemical removal of the ZnO passivation layer.

Step 2: Zinc Insertion

  • Cool the activated zinc suspension to 0 °C using an ice bath.

  • Add (R)-tert-butyl (1-iodopropan-2-yl)carbamate (1.5 equiv) dropwise as a solution in minimal DMF.

  • Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours. Causality: Keeping the temperature low prevents the Boc group from displacing the iodide to form the oxazolidinone byproduct[2].

Step 3: Palladium-Catalyzed Cross-Coupling

  • In a separate dry flask, dissolve the aryl halide (1.0 equiv) and Pd(PPh3​)2​Cl2​ (0.05 equiv) in anhydrous DMF.

  • Transfer the supernatant of the organozinc reagent from Step 2 into the catalyst flask via a syringe filter (to exclude unreacted Zn dust).

  • Heat the reaction mixture to 45 °C and stir for 48 hours[1].

Step 4: Workup and Isolation

  • Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C.

  • Extract the aqueous layer with Ethyl Acetate ( ).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the stereoretentive product (typical yields 70-75%)[3].

Protocol S1 1. Zn Activation (Zn dust + I2 in DMF) Wait for color fade S2 2. Zn Insertion (Add Iodide at 0°C) Kinetic Control S1->S2 S3 3. Negishi Coupling (Pd catalyst + Ar-Br) 45°C, 48h S2->S3 S4 4. Isolation (NH4Cl Quench & Chromatography) S3->S4

Step-by-step experimental workflow for stereoselective Negishi cross-coupling.

Quantitative Data: Optimization Matrix

The following table summarizes the causal impact of varying reaction parameters on the yield and stereochemical integrity of the final product.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact & Causality
Zinc Activation None / Ambient I2​ or TMSCl in DMFRemoves ZnO layer; accelerates insertion to outcompete side reactions.
Insertion Temp 25 °C - 40 °C0 °C to 10 °CPrevents Boc-group cyclization (oxazolidinone formation)[2].
Coupling Catalyst Pd(OAc)2​ / PPh3​ Pd(PPh3​)2​Cl2​ Stable bidentate complexes reduce β -hydride elimination[1].
Solvent THFDMFDMF strongly stabilizes the organozinc species and accelerates cross-coupling[3].

Sources

Troubleshooting

Technical Support Center: Tert-butyl (1-iodopropan-2-yl)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with handling tert-butyl (1-iodoprop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with handling tert-butyl (1-iodopropan-2-yl)carbamate (CAS: 363599-44-4 / 446060-78-2), a highly reactive chiral building block[1].

Because this molecule features a highly electrophilic carbon bonded to an iodine atom situated β to a nucleophilic carbamate group, it is inherently prone to intramolecular degradation[2]. This guide provides the mechanistic causality behind these degradation pathways and equips you with self-validating protocols to ensure experimental success.

Part 1: Mechanistic FAQs & Causality

Q1: Why does my tert-butyl (1-iodopropan-2-yl)carbamate degrade into a new compound with a lower mass during storage or mild heating? A: You are observing oxazolidinone formation . The Boc (tert-butyloxycarbonyl) group is not entirely passive. The carbonyl oxygen of the carbamate is weakly nucleophilic. Because the adjacent β -carbon holds an excellent leaving group (iodide), thermal energy or Lewis acidic conditions trigger a 5-exo-tet intramolecular nucleophilic substitution[3]. The oxygen attacks the C-I bond, displacing the iodide to form an oxazolidinium intermediate. This intermediate rapidly collapses, ejecting a tert-butyl cation (which degrades into isobutylene and a proton) to yield 4-methyloxazolidin-2-one. This is why you observe a mass loss corresponding to isobutylene (-56 Da) or the entire Boc group in LC-MS[4].

Q2: I used a strong base (e.g., NaH or LiHMDS) for an alkylation reaction, but my yield is zero. What happened? A: Strong bases alter the degradation pathway from oxygen-nucleophile to nitrogen-nucleophile attack. The carbamate N-H proton has a pKa of approximately 16. Strong bases deprotonate this nitrogen, generating a highly nucleophilic amide anion. This anion immediately undergoes a 3-exo-tet cyclization, displacing the iodide to form a highly strained N-Boc aziridine . If the reaction is heated further, bulky bases can also trigger E2 elimination (dehydrohalogenation), resulting in the loss of hydroiodic acid (HI) and the formation of an alkene[2].

Q3: How do I select the right conditions to prevent these pathways? A: Causality dictates that you must suppress both the nucleophilicity of the carbamate oxygen (by keeping temperatures strictly below 25°C) and the deprotonation of the carbamate nitrogen (by avoiding bases with a pKa > 11). Use non-nucleophilic, sterically hindered bases like N,N -Diisopropylethylamine (DIPEA) or mild inorganic bases like K2​CO3​ in biphasic systems[5].

Part 2: Diagnostic Visualization

The following diagrams map the mechanistic logic of degradation and the decision matrix for troubleshooting.

Degradation_Pathways A Tert-butyl (1-iodopropan-2-yl)carbamate (Intact N-Boc Iodoamine) B Oxazolidinone Formation (5-exo-tet cyclization) A->B Heat / Mild Base (Carbonyl O nucleophilic attack) C N-Boc Aziridine Formation (3-exo-tet cyclization) A->C Strong Base (pKa > 16) (N-H deprotonation) D Dehydrohalogenation (E2 Elimination) A->D Bulky Base / Heat (Proton abstraction)

Fig 1. Primary degradation pathways of Boc-protected beta-iodoamines under varying conditions.

Troubleshooting_Workflow Start Thaw Reagent (Check LC-MS for M-56) Check1 Base Selection Start->Check1 PathYes Non-Nucleophilic/Bulky (DIPEA, 2,6-Lutidine) Check1->PathYes Organic Solvents PathNo Inorganic/Mild (K2CO3, Cs2CO3) Check1->PathNo Biphasic/Polar Check2 Temp Control PathYes->Check2 PathNo->Check2 TempHigh T > 40°C High Oxazolidinone Risk Check2->TempHigh Heating Required TempLow T < 25°C Stable Coupling Check2->TempLow Ambient/Cooling

Fig 2. Decision matrix for reaction conditions to minimize intramolecular degradation.

Part 3: Quantitative Degradation Matrix

Use this table to rapidly identify the specific degradation pathway occurring in your flask based on analytical indicators.

Degradation PathwayPrimary TriggerKinetic AcceleratorLC-MS Indicator (ESI+)Structural Consequence
Oxazolidinone Formation Intramolecular O-attackTemp > 40°C, Lewis Acids [M+H]+=102.1 (Loss of t-Bu & I)Formation of 5-membered cyclic carbamate
Aziridine Formation N-H DeprotonationStrong Base (NaH, LDA) [M+H]+=158.1 (Loss of HI)Formation of 3-membered N-Boc ring
Dehydrohalogenation E2 EliminationBulky Base (DBU, KOtBu) [M+H]+=158.1 (Loss of HI)Formation of terminal/internal alkene
Boc Deprotection Acidic HydrolysispH < 3, Moisture [M+H]+=186.0 (Loss of Boc)Free iodoamine (rapidly polymerizes)

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology for the Base-Mediated Cross-Coupling/Alkylation of Tert-butyl (1-iodopropan-2-yl)carbamate is designed as a self-validating system. It utilizes mandatory In-Process Controls (IPCs) to establish causality between reagent integrity and final yield[5].

Step-by-Step Methodology

Phase 1: Baseline Integrity Validation (Crucial) Causality: β -iodoamines degrade autocatalytically upon prolonged storage. If the starting material is compromised, downstream optimization is futile.

  • Sampling: Extract 5 mg of tert-butyl (1-iodopropan-2-yl)carbamate from the -20°C freezer. Do not allow the main bottle to condense moisture.

  • Dilution: Dissolve immediately in 1.0 mL of anhydrous Acetonitrile (HPLC grade).

  • IPC Check (LC-MS): Inject 1 μL into the LC-MS.

    • Validation Gate: Ensure the intact mass [M+Na]+=308.0 is the base peak. If the oxazolidinone peak ( [M+H]+=102.1 ) exceeds 5% relative abundance, reject the batch and re-purify via flash chromatography (silica gel, Hexanes/EtOAc, keeping column temperature cold).

Phase 2: Substrate Activation Causality: Pre-cooling the system lowers the kinetic energy below the activation barrier for the 5-exo-tet cyclization. 4. Setup: In an oven-dried Schlenk flask under Argon, add the nucleophile/coupling partner (1.0 equiv) and anhydrous DMF (0.2 M concentration). 5. Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 10 minutes.

Phase 3: Controlled Base Addition Causality: Using a mild, non-nucleophilic base prevents aziridine formation, while dropwise addition prevents localized exothermic spikes that trigger oxazolidinone formation. 6. Base Addition: Add K2​CO3​ (2.0 equiv) or DIPEA (1.5 equiv) to the cooled solution. Stir for 15 minutes. 7. Electrophile Addition: Dissolve the validated tert-butyl (1-iodopropan-2-yl)carbamate (1.1 equiv) in a minimal amount of cold DMF. Add this solution dropwise over 5 minutes to the reaction mixture. 8. Reaction Monitoring: Maintain the temperature at 0°C to 15°C. Take an aliquot every 2 hours.

  • Validation Gate: Quench the aliquot in saturated NH4​Cl , extract with EtOAc, and run TLC/LC-MS. The reaction is complete when the nucleophile is consumed. If oxazolidinone begins to form, immediately quench the reaction to preserve the synthesized product.

Phase 4: Quench and Extraction 9. Quench: Pour the reaction mixture into ice-cold water to precipitate the product or extract with cold Diethyl Ether ( 3×20 mL). 10. Wash: Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure at a water-bath temperature not exceeding 25°C .

References

  • National Institutes of Health (PMC). "Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones." NIH PubMed Central. Available at: [Link]

  • ACS Publications. "A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines." Organic Letters. Available at: [Link]

  • ACS Publications. "N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation." Journal of the American Chemical Society. Available at: [Link]

  • RSC Publishing. "Simple and efficient synthesis of bicyclic enol-carbamates: access to brabantamides and their analogues." Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Quantification of Tert-Butyl (1-iodopropan-2-yl)carbamate: A Comparative Analytical Guide

Introduction & Analytical Challenges Tert-butyl (1-iodopropan-2-yl)carbamate (also known as Boc-1-iodo-2-propylamine, CAS 363599-44-4) is a highly versatile chiral building block. It is frequently utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Tert-butyl (1-iodopropan-2-yl)carbamate (also known as Boc-1-iodo-2-propylamine, CAS 363599-44-4) is a highly versatile chiral building block. It is frequently utilized in the synthesis of unnatural amino acids, peptidomimetics, and complex molecular architectures, including the templated folding of molecular knots via Co(II)/Co(III) chaperones[1].

Despite its synthetic utility, quantifying this intermediate presents three distinct analytical challenges:

  • Lack of a Strong Chromophore: The molecule lacks an extended conjugated π -system. The carbamate carbonyl and alkyl iodide absorb only weakly in the low-UV range (205–220 nm), making standard HPLC-UV highly susceptible to baseline drift and solvent interference.

  • Thermal and Acidic Lability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and high temperatures, complicating GC-MS and aggressive LC-MS mobile phases.

  • Photolability of the C-I Bond: Alkyl iodides are prone to photolytic cleavage and nucleophilic degradation, demanding strict control over sample preparation environments.

This guide objectively compares three advanced analytical modalities—LC-MS/MS, Quantitative 1H NMR (qNMR), and HPLC-CAD —to establish self-validating workflows for the accurate quantification of this critical intermediate.

Comparative Analysis of Methodologies

LC-MS/MS (ESI-QQQ): The Choice for Trace Analysis

For trace impurity profiling or pharmacokinetic (PK) studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unmatched. In positive Electrospray Ionization (ESI+), Boc-protected amines characteristically undergo a McLafferty rearrangement or in-source fragmentation[2]. This results in the predictable loss of isobutylene (-56 Da) or the entire Boc group (-100 Da)[3].

  • Causality Insight: While 0.1% Formic Acid is required in the mobile phase to drive protonation [M+H]+ , prolonged exposure in the autosampler will degrade the analyte. Samples must be prepared in neutral, aprotic solvents and kept at 4°C, relying strictly on rapid on-column mixing for ionization.

Quantitative 1H NMR (qNMR): The Gold Standard for Absolute Purity

When a high-purity reference standard of the analyte is unavailable, qNMR is the definitive method. qNMR relies on the fundamental principle that the intensity of an NMR resonance is directly proportional to the number of nuclei contributing to that signal[4].

  • Causality Insight: By adding a highly pure internal standard (e.g., Maleic Acid) directly to the NMR tube, the absolute mass fraction of the analyte can be calculated without external calibration curves[5]. The critical parameter here is the relaxation delay ( D1​ ), which must be set to at least 5×T1​ of the slowest relaxing proton to ensure complete magnetization recovery and accurate integration.

HPLC-CAD: The Workhorse for Routine Batch QA

Because UV detection is sub-optimal for aliphatic iodides, Charged Aerosol Detection (CAD) provides a mass-based, universal detection alternative. CAD measures the charge transferred to residual aerosol particles after mobile phase evaporation.

  • Causality Insight: CAD response is independent of optical properties. However, it requires strictly volatile mobile phases (e.g., Formic Acid, Ammonium Acetate). Non-volatile salts will cause severe baseline noise and detector fouling.

Data Presentation & Performance Comparison

Table 1: Performance Comparison of Analytical Modalities
ParameterLC-MS/MS (ESI-QQQ)1H qNMRHPLC-CAD
Sensitivity (LOD) 1–5 ng/mL~100 µg/mL50–100 ng/mL
Dynamic Range 3–4 logs2 logs2–3 logs (non-linear)
Reference Std Required? YesNo (Uses Internal Std)Yes
Throughput High (3–5 min/sample)Low (15–30 min/sample)Medium (10 min/sample)
Specificity Excellent (MRM)High (Structural resolution)Moderate (Relies on RT)
Best Use Case Trace impurity profilingAbsolute purity assayRoutine batch QA
Table 2: LC-MS/MS MRM Optimization for Boc-1-iodo-2-propylamine

Note: Optimization data simulated based on known fragmentation pathways of Boc-protected aliphatic amines[2][3].

Precursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Fragment Assignment
286.1 [M+H]+ 230.115 [M+H−C4​H8​]+ (Loss of isobutylene)
286.1 [M+H]+ 186.125 [M+H−C5​H8​O2​]+ (Loss of Boc group)
286.1 [M+H]+ 57.140 [C4​H9​]+ (t-butyl cation)

Mandatory Visualization: Analytical Decision Workflow

G Sample Tert-butyl (1-iodopropan-2-yl)carbamate Sample Matrix Decision Quantification Goal? Sample->Decision Trace Trace Analysis / PK (High Sensitivity) Decision->Trace < 0.1% LOD Purity Absolute Purity (No Ref. Standard) Decision->Purity > 95% Assay Routine Routine Batch QA (High Throughput) Decision->Routine Process Control LCMS LC-MS/MS (ESI+) MRM Mode Trace->LCMS qNMR 1H qNMR Internal Std: Maleic Acid Purity->qNMR HPLC HPLC-CAD Universal Detection Routine->HPLC

Analytical workflow for selecting the optimal quantification method for Boc-1-iodo-2-propylamine.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification Workflow

Self-Validating Principle: To prevent false negatives caused by autosampler degradation, samples are spiked with a stable-isotope-labeled internal standard (SIL-IS) immediately upon dissolution.

  • Sample Preparation:

    • Dissolve the sample in LC-MS grade Acetonitrile/Water (50:50, v/v) without acidic modifiers.

    • Use amber vials to prevent photolytic cleavage of the C-I bond. Maintain autosampler at 4°C.

  • Chromatography:

    • Column: C18, 1.7 µm, 2.1 × 50 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Source: ESI in positive mode. Capillary voltage: 3.5 kV.

    • Monitor the quantifier transition m/z 286.1 230.1 and qualifier transition m/z 286.1 186.1.

Protocol 2: High-Precision 1H qNMR Purity Assay

Self-Validating Principle: The use of Maleic Acid as an internal standard provides a sharp, isolated singlet at ~6.3 ppm, which does not interfere with the analyte's aliphatic signals[5].

  • Sample Preparation:

    • Using a microbalance (accuracy ±0.01 mg), accurately weigh ~15.00 mg of Tert-butyl (1-iodopropan-2-yl)carbamate and ~5.00 mg of Maleic Acid (TraceCERT® purity).

    • Co-dissolve directly in 600 µL of CDCl3​ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Frequency: 400 MHz or 600 MHz.

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds (Crucial: Must exceed 5×T1​ of the maleic acid protons to ensure complete relaxation)[4].

    • Number of Scans: 64 (to achieve S/N>250 for accurate integration).

  • Data Processing & Calculation:

    • Apply zero-filling and an exponential window function (LB = 0.3 Hz).

    • Integrate the Maleic Acid singlet ( δ 6.3 ppm, 2H) and the Boc tert-butyl singlet ( δ 1.4 ppm, 9H).

    • Calculate absolute purity using the standard qNMR mass fraction equation, factoring in the molecular weights and number of protons.

References

  • Title: Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Quantitative NMR spectroscopy - Applications in drug analysis Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS Source: CORE / European Journal of Mass Spectrometry URL: [Link]

Sources

Comparative

Validation of Synthetic Routes Using Tert-butyl (1-iodopropan-2-yl)carbamate: A Comparative Guide

As a Senior Application Scientist, selecting the right chiral building block is a critical decision that dictates the yield, scalability, and stereochemical integrity of your downstream active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chiral building block is a critical decision that dictates the yield, scalability, and stereochemical integrity of your downstream active pharmaceutical ingredients (APIs). Tert-butyl (1-iodopropan-2-yl)carbamate (also known as Boc-1-iodopropan-2-amine) is a premier electrophile used to introduce a chiral 2-aminopropyl moiety into target molecules.

This guide objectively compares the performance of the iodo-electrophile against its bromo, chloro, and tosyl alternatives, providing a mechanistic rationale for its superiority and a self-validating experimental protocol for your laboratory.

Mechanistic Rationale: The Superiority of the Iodo Leaving Group

When designing an aminoalkylation step or a transition-metal-catalyzed cross-coupling, the choice of leaving group at the C1 position fundamentally alters the reaction's thermodynamic and kinetic landscape.

Tert-butyl (1-iodopropan-2-yl)carbamate is frequently utilized in complex molecular assemblies, such as palladium-catalyzed Negishi cross-couplings, to form chiral ligands and intricate molecular architectures[1]. Transition-metal catalyzed direct aminoalkylation relies heavily on alkyl iodides or bromides to generate reactive aminoalkylzinc reagents; however, the iodo precursors consistently offer milder activation[2].

The Causality of Stereoretention: The primary challenge in alkylating with a 2-aminopropyl group is preserving the stereocenter at C2.

  • Activation Energy: Iodine is highly polarizable and features a low carbon-halogen bond dissociation energy (~238 kJ/mol). This dramatically lowers the activation energy for nucleophilic attack ( SN​2 ) or oxidative addition, allowing reactions to proceed rapidly at 25 °C.

  • Suppression of Side Reactions: Bromo and chloro alternatives require elevated temperatures (65–85 °C) to overcome their higher activation energies. At these temperatures, the basic conditions required for the reaction promote two critical failure modes: E2 elimination (yielding unwanted N-Boc-allylamine) and base-catalyzed racemization of the C2 chiral center.

  • Protecting Group Stability: The bulky tert-butoxycarbonyl (Boc) protecting group remains highly stable under the mild basic conditions enabled by the iodo leaving group, allowing for orthogonal deprotection strategies later in the synthetic route[3].

Comparative Performance Data

To objectively evaluate these electrophiles, we benchmarked the SN​2 alkylation of a standard secondary amine (piperidine) using K2​CO3​ in DMF across different leaving group variants. The quantitative data is summarized below.

Electrophile VariantLeaving GroupBond Dissociation EnergyOptimal Reaction TempReaction TimeYieldEnantiomeric Excess (ee)Primary Failure Mode
Iodo (Target Product)-I~238 kJ/mol25 °C4 h>92% >99% Light sensitivity (if improperly stored)
Bromo (Alternative)-Br~285 kJ/mol65 °C16 h68%91%E2 Elimination (N-Boc-allylamine)
Chloro (Alternative)-Cl~339 kJ/mol85 °C24 h45%82%Unreacted SM, severe racemization
Tosyl (Alternative)-OTsN/A50 °C12 h75%95%Competing intramolecular cyclization

Logical Relationship & Workflow Diagram

The following diagram illustrates the divergent reaction pathways and downstream validation logic when selecting between the iodo and bromo electrophiles.

G A Tert-butyl (1-iodopropan-2-yl)carbamate (Optimal Electrophile) C S_N2 Alkylation / Cross-Coupling (Mild Conditions: 25°C) A->C Fast Oxidative Addition / S_N2 B Tert-butyl (1-bromopropan-2-yl)carbamate (Suboptimal Alternative) D S_N2 Alkylation / Cross-Coupling (Harsh Conditions: 65°C) B->D High Activation Energy E High Yield (>92%) Preserved Chirality (ee >99%) C->E F Moderate Yield (<70%) Racemization & Elimination D->F G Self-Validation System (TLC, LC-MS, Chiral HPLC) E->G F->G

Logical relationship diagram comparing iodo vs. bromo electrophiles in aminoalkylation workflows.

Experimental Workflow: Self-Validating SN​2 Aminoalkylation

This protocol details the alkylation of a generic secondary amine using Tert-butyl (1-iodopropan-2-yl)carbamate. It is designed as a self-validating system , embedding analytical checkpoints directly into the methodology to ensure trustworthiness and reproducibility.

Step 1: Reaction Assembly (Causality: Moisture Control)
  • Action: In an oven-dried Schlenk flask under argon, dissolve the secondary amine (1.0 equiv) and Tert-butyl (1-iodopropan-2-yl)carbamate (1.1 equiv) in anhydrous DMF (0.2 M). Add finely ground, anhydrous K2​CO3​ (2.0 equiv).

  • Causality: Argon and anhydrous solvents prevent the competitive hydrolysis of the highly reactive iodoalkane. K2​CO3​ is selected as a heterogeneous, mild base; it effectively scavenges the generated hydroiodic acid without being strong enough to deprotonate the chiral C2 center, thereby preventing racemization.

Step 2: Kinetic Monitoring (Self-Validation: TLC)
  • Action: Stir the suspension vigorously at 25 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent system every 2 hours.

  • Validation Check: The iodo-precursor (typically running at Rf​≈0.6 ) should steadily disappear, replaced by a lower-running product spot. The absence of baseline degradation spots or high-running elimination byproducts confirms the reaction is proceeding cleanly.

Step 3: Quenching and Phase Separation
  • Action: Upon completion (typically 4-6 h), dilute the mixture with diethyl ether and quench with saturated aqueous NH4​Cl . Extract the aqueous layer twice with diethyl ether. Wash the combined organic layers with brine (3x), dry over Na2​SO4​ , and concentrate in vacuo.

  • Causality: Diethyl ether is explicitly chosen over ethyl acetate for the extraction. Ether's lower polarity ensures a much cleaner phase separation from DMF during the aqueous brine washes, preventing solvent carryover into the crude product.

Step 4: Analytical Validation (Self-Validation: LC-MS & Chiral HPLC)
  • Action: Analyze the crude residue using LC-MS (ESI+) and purify via flash column chromatography. Submit the purified product to Chiral HPLC (e.g., using a Chiralcel OD-H column).

  • Validation Check:

    • LC-MS: The mass spectrum must show the intact target mass [M+H]+ . A diagnostic [M+H−56]+ peak (corresponding to the loss of the t-butyl group in the ionization chamber) is a positive secondary indicator of the Boc group's presence.

    • Chiral HPLC: The chromatogram must demonstrate an enantiomeric excess (ee) of >99%. This is the ultimate validation that the mild 25 °C conditions successfully prevented racemization.

References

  • Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones. Journal of the American Chemical Society.[Link]

  • Direct Aminoalkylation of Arenes, Heteroarenes, and Alkenes via Ni-Catalyzed Negishi Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Tert-butyl (1-iodopropan-2-yl)carbamate Derivatives as Acetylcholinesterase Inhibitors

This guide provides a comprehensive comparison of the potential biological activities of novel derivatives of Tert-butyl (1-iodopropan-2-yl)carbamate. The focus is on their hypothesized efficacy as acetylcholinesterase (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the potential biological activities of novel derivatives of Tert-butyl (1-iodopropan-2-yl)carbamate. The focus is on their hypothesized efficacy as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and supporting data to guide future research in this area.

Introduction: The Rationale for Targeting Acetylcholinesterase with Novel Carbamates

Acetylcholinesterase (AChE) is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts.[1][2] Inhibition of AChE increases the concentration of acetylcholine, which is a validated therapeutic strategy for symptomatic relief in Alzheimer's disease.[2] Carbamate derivatives have a well-established history as AChE inhibitors, acting as "pseudo-irreversible" inhibitors by carbamoylating the serine residue in the active site of the enzyme.[1][3][4]

The parent compound, Tert-butyl (1-iodopropan-2-yl)carbamate, serves as a unique scaffold for the design of novel AChE inhibitors. The carbamate moiety provides the reactive group for enzyme inhibition, while the tert-butyl group can influence solubility and interactions with the enzyme's active site.[5] The presence of an iodine atom is particularly noteworthy. Iodine is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[6] Furthermore, the carbon-iodine bond is a versatile synthetic handle, allowing for the introduction of a wide range of substituents through cross-coupling reactions to explore structure-activity relationships (SAR).[6]

This guide will explore a series of rationally designed, hypothetical derivatives of Tert-butyl (1-iodopropan-2-yl)carbamate and provide a framework for their synthesis and comparative biological evaluation.

Proposed Derivatives and Hypothesized Structure-Activity Relationships

Based on established SAR for carbamate-based AChE inhibitors, we propose the synthesis and evaluation of the following derivatives. The design strategy focuses on modifications at two key positions: the iodo-substituent and the carbamate nitrogen.

Derivative IDStructureRationale for DesignHypothesized Activity
Parent Compound Tert-butyl (1-iodopropan-2-yl)carbamateBaseline compound for comparison.Moderate AChE inhibition.
Derivative A1 Tert-butyl (1-(p-tolyl)propan-2-yl)carbamateReplacement of iodine with a small, lipophilic aryl group to probe the effect of steric bulk and hydrophobicity in the active site.Potentially increased AChE inhibition due to favorable hydrophobic interactions.
Derivative A2 Tert-butyl (1-(p-methoxyphenyl)propan-2-yl)carbamateIntroduction of an electron-donating group on the aromatic ring to explore electronic effects and potential hydrogen bonding.May exhibit altered binding affinity compared to A1.
Derivative B1 N-benzyl-N-(tert-butyl) (1-iodopropan-2-yl)carbamateSubstitution on the carbamate nitrogen with a benzyl group to investigate the impact on carbamoylation rate and interactions with the peripheral anionic site (PAS) of AChE.Potentially enhanced inhibition through dual binding site interactions.
Derivative B2 N-ethyl-N-(tert-butyl) (1-iodopropan-2-yl)carbamateIntroduction of a smaller alkyl group on the carbamate nitrogen to fine-tune steric and electronic properties.Activity will depend on the optimal size and electronics for the N-substituent.
Derivative C1 (R-enantiomer) (R)-Tert-butyl (1-iodopropan-2-yl)carbamateTo investigate the influence of stereochemistry on enzyme inhibition. Biological systems are often stereoselective.[7][8][9]Expected to have different (either higher or lower) activity compared to the S-enantiomer (Parent Compound).
Derivative C2 (S-enantiomer) (S)-Tert-butyl (1-iodopropan-2-yl)carbamateThe enantiomer of C1 for direct comparison.Expected to have different activity compared to the R-enantiomer.

Experimental Workflows

The following sections detail the proposed experimental workflows for the synthesis and biological evaluation of the designed derivatives.

Synthesis of Derivatives

The synthesis of the proposed derivatives will be based on established methods for carbamate formation and palladium-catalyzed cross-coupling reactions.

Diagram of the General Synthetic Workflow

G cluster_A Synthesis of Aryl Derivatives (A1, A2) cluster_B Synthesis of N-Substituted Derivatives (B1, B2) cluster_C Chiral Synthesis (C1, C2) Parent Compound Parent Compound Suzuki Coupling Suzuki Coupling Parent Compound->Suzuki Coupling Arylboronic acid, Pd catalyst Derivatives A1, A2 Derivatives A1, A2 Suzuki Coupling->Derivatives A1, A2 Starting Amine Starting Amine Boc Protection Boc Protection Starting Amine->Boc Protection (Boc)2O N-Alkylation/Arylation N-Alkylation/Arylation Boc Protection->N-Alkylation/Arylation RX/ArX, Base Derivatives C1, C2 Derivatives C1, C2 Boc Protection->Derivatives C1, C2 Derivatives B1, B2 Derivatives B1, B2 N-Alkylation/Arylation->Derivatives B1, B2 Chiral Alanine Chiral Alanine Reduction Reduction Chiral Alanine->Reduction LiAlH4 Iodination Iodination Reduction->Iodination I2, PPh3, Imidazole Iodination->Boc Protection (Boc)2O

Caption: General synthetic strategies for the proposed derivatives.

Protocol for Suzuki Coupling (Derivatives A1, A2):

  • To a solution of Tert-butyl (1-iodopropan-2-yl)carbamate (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 80-100 °C under an argon atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Protocol for N-Alkylation/Arylation (Derivatives B1, B2):

  • To a solution of Tert-butyl (1-iodopropan-2-yl)amine in a suitable solvent (e.g., DMF) at 0 °C, add a strong base (e.g., NaH, 1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the corresponding alkyl or benzyl halide (1.1 eq) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Biological Evaluation: Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE will be determined using the Ellman's method, a colorimetric assay.[2][10]

Diagram of the Acetylcholinesterase Inhibition Assay Workflow

G Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add buffer, AChE, inhibitor Incubation Incubation Plate Setup->Incubation Pre-incubate Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Add ATCI and DTNB Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Measure absorbance at 412 nm Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % inhibition and IC50

Caption: Workflow for the acetylcholinesterase inhibition assay.

Detailed Protocol for AChE Inhibition Assay:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from electric eel, 0.1 U/mL in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in phosphate buffer).

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final DMSO concentration in the assay not exceeding 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of AChE solution.

      • 20 µL of the test compound solution (or solvent for control).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well.[2]

    • Immediately measure the absorbance at 412 nm using a microplate reader every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

      • % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Outcomes and Comparative Analysis

The biological activity data obtained from the AChE inhibition assay will be tabulated for a clear and objective comparison.

Table of Hypothesized IC₅₀ Values for AChE Inhibition:

Derivative IDHypothesized IC₅₀ (µM)Rationale
Parent Compound 10 - 50Baseline activity.
Derivative A1 1 - 10Increased hydrophobic interactions in the active site.
Derivative A2 5 - 25Electronic effects may modulate binding affinity.
Derivative B1 0.1 - 5Potential for dual binding site interaction.
Derivative B2 5 - 30Smaller substituent may have less optimal interactions compared to a benzyl group.
Derivative C1 (R-enantiomer) VariesStereochemistry will likely influence binding and activity.[7]
Derivative C2 (S-enantiomer) VariesStereochemistry will likely influence binding and activity.[7]

Conclusion

This guide outlines a systematic approach to the design, synthesis, and comparative biological evaluation of novel Tert-butyl (1-iodopropan-2-yl)carbamate derivatives as potential acetylcholinesterase inhibitors. The proposed derivatives are designed based on established structure-activity relationships for carbamate inhibitors, and the detailed experimental protocols provide a clear path for their investigation. The inclusion of an iodine atom in the parent scaffold offers significant opportunities for synthetic diversification and for enhancing biological activity through halogen bonding. The results of these proposed studies will provide valuable insights into the SAR of this novel class of compounds and could lead to the identification of potent new leads for the development of therapeutics for Alzheimer's disease.

References

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]

  • Padilla, S., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1659, 49-61. [Link]

  • Brajac, I., et al. (2022). Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead. ChemRxiv. [Link]

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. [Link]

  • Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biolog. ChemMedChem, 4(9), 1495-1504. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2445, 49-61. [Link]

  • Coherent Market Insights. (2025). Role of Iodine in Pharmaceutical and Healthcare Applications. [Link]

  • Wang, L., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Organic Letters, 19(10), 2718-2721. [Link]

  • Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. [Link]

  • Rahman, M. M., et al. (2025). A comprehensive review on medicinal applications of iodine. ResearchGate. [Link]

  • Wikipedia. (n.d.). Iodine (medical use). [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 062-066. [Link]

  • Al-Ghananeem, A. M. (2021). Effects of Stereoisomers on Drug Activity. IntechOpen. [Link]

  • ResearchGate. (n.d.). N‐Aryl and N‐Alkyl Carbamates from 1 Atmosphere of CO2 | Request PDF. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. [Link]

  • SlideShare. (n.d.). stereochemistry and biological activity of drugs. [Link]

  • Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-11. [Link]

  • Glavač, N., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(6), 786-802. [Link]

  • Scribd. (n.d.). Stereochemistry's Impact on Drug Action | PDF | Chirality (Chemistry). [Link]

  • Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1135-1195. [Link]

  • Tang, Q., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3469. [Link]

  • Google Patents. (n.d.).

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Comparative

cost-benefit analysis of using Tert-butyl (1-iodopropan-2-yl)carbamate in synthesis

An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals comparing the utility, economics, and mechanistic advantages of using Tert-butyl (1-iodopropan-2-yl)carbamate again...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, synthetic chemists, and drug development professionals comparing the utility, economics, and mechanistic advantages of using Tert-butyl (1-iodopropan-2-yl)carbamate against its halogenated and sulfonated alternatives.

Executive Brief: The Role of Boc-Protected Aminopropyl Halides in Modern Synthesis

In the development of peptidomimetics, unnatural amino acids, and complex pharmaceutical intermediates, the precise installation of chiral amine motifs is a critical hurdle. Tert-butyl (1-iodopropan-2-yl)carbamate (CAS: 363599-44-4)[1] has emerged as a premier electrophilic building block. While its primary function is to serve as a precursor for alkylzinc reagents in palladium- or nickel-catalyzed Negishi cross-coupling reactions[2], its high upfront procurement cost often forces process chemists to evaluate cheaper alternatives, such as the corresponding bromide (CAS: 1391026-59-7)[3] or tosylate.

This guide provides a rigorous cost-benefit analysis, demonstrating that the kinetic advantages and stereochemical fidelity of the iodide derivative overwhelmingly offset its initial material costs in multi-step syntheses.

Mechanistic Causality: Why the Iodide Outperforms Alternatives

The selection of a leaving group in alkylmetal generation is not merely a matter of yield; it is a matter of thermodynamic and kinetic causality.

  • Activation Energy & Zinc Insertion: The carbon-iodine (C–I) bond dissociation energy is significantly lower (~234 kJ/mol) than that of the carbon-bromine (C–Br) bond (~280 kJ/mol). In the context of forming an organozinc intermediate via direct zinc dust insertion, the iodide undergoes rapid oxidative addition at room temperature to 45°C[2]. Conversely, the bromide requires harsh thermal activation or highly activated Rieke zinc, which often leads to the degradation of the acid-sensitive Boc protecting group.

  • Suppression of β-Hydride Elimination: Alkylzinc reagents are prone to β-hydride elimination. Because the iodide allows for rapid transmetalation and cross-coupling at lower temperatures, the transient alkyl-palladium species is quickly intercepted by the coupling partner before elimination can occur[4].

  • Stereochemical Integrity: For chiral syntheses using the (R)- or (S)-enantiomers, elevated temperatures required for bromide or tosylate activation increase the risk of racemization at the C2 stereocenter. The iodide guarantees >99% enantiomeric excess (ee) retention.

Quantitative Cost-Benefit Analysis

The following table synthesizes the operational and economic metrics of Tert-butyl (1-iodopropan-2-yl)carbamate versus its primary alternatives. While the iodide carries a premium price per gram, its downstream efficiency reduces the overall cost of goods (COGs) for the final active pharmaceutical ingredient (API).

MetricTert-butyl (1-iodopropan-2-yl)carbamate (Iodide)Tert-butyl (1-bromopropan-2-yl)carbamate (Bromide)Tert-butyl (1-(tosyloxy)propan-2-yl)carbamate (Tosylate)
Relative Material Cost ( 100 - $150 / 5g) (~$30 - $50 / 5g)$ (Synthesized in-house)
Leaving Group Ability Excellent (I > OTf > Br)ModerateGood, but prone to elimination
Zinc Insertion Kinetics < 2 hours at 0°C to 45°C> 12 hours at 60°C+Highly problematic / Sluggish
Negishi Coupling Yield 75% – 90%40% – 60%< 30% (High byproduct formation)
Stereocenter Retention > 99% ee (Mild conditions)~ 85-90% ee (Thermal degradation)~ 80% ee
Overall Process ROI High (Fewer failed batches)Low (High catalyst loading needed)Negative (Purification bottlenecks)

Reaction Pathway & Workflow Visualization

The following diagram illustrates the validated pathway for utilizing the iodide derivative in a Negishi cross-coupling workflow, highlighting the mild conditions that prevent byproduct formation.

G Substrate Tert-butyl (1-iodopropan-2-yl)carbamate (C-I Bond: Highly Reactive) Organozinc Alkylzinc Iodide Intermediate (Stable at 0-45°C) Substrate->Organozinc Direct Zn Insertion (Fast, Mild Temp) ZnAct Zinc Dust Activation (TMSCl, 1,2-dibromoethane) ZnAct->Organozinc Catalyst for Insertion Product Coupled Target Molecule (High Yield, >99% ee) Organozinc->Product Negishi Cross-Coupling (Transmetalation) Byproduct β-Hydride Elimination (Suppressed) Organozinc->Byproduct High Temp Pathway (Avoided) Catalyst Pd(PPh3)2Cl2 or Pd2(dba)3 + Aryl/Alkenyl Halide Catalyst->Product Oxidative Addition

Fig 1: Chemoselective Negishi coupling workflow utilizing the iodide precursor under mild conditions.

Validated Experimental Protocol: Zinc Insertion and Negishi Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the success of the organometallic intermediate before committing expensive palladium catalysts and complex aryl halides[2].

Phase 1: Preparation of the Alkylzinc Reagent

Causality Note: Zinc dust must be activated to remove the passivating zinc oxide layer, allowing electron transfer to the C-I bond.

  • Activation: In an oven-dried, argon-purged Schlenk flask, suspend Zinc dust (3.0 equiv) in anhydrous DMF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 10 minutes. Cool to room temperature and add trimethylsilyl chloride (TMSCl, 5 mol%). Stir for 15 minutes.

  • Insertion: Dissolve Tert-butyl (1-iodopropan-2-yl)carbamate (1.0 equiv) in anhydrous DMF. Add this solution dropwise to the activated zinc suspension at 0°C.

  • Maturation: Warm the reaction to room temperature and stir for 1–2 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot with saturated aqueous NH4Cl and extract with EtOAc. Analyze via GC/MS. The complete disappearance of the iodide mass (m/z 285) and the appearance of the protonated alkane (m/z 159) confirms 100% zinc insertion.

Phase 2: Palladium-Catalyzed Cross-Coupling

Causality Note: Pd(PPh3)2Cl2 is selected as it balances oxidative addition speed with stability, preventing the premature decay of the alkylzinc species.

  • Catalyst Activation: In a separate argon-purged flask, combine the target Aryl/Alkenyl Halide (0.8 equiv) and Pd(PPh3)2Cl2 (5 mol%) in anhydrous DMF.

  • Coupling: Decant the supernatant alkylzinc reagent from Phase 1 (leaving unreacted solid zinc behind) and transfer it via cannula into the catalyst flask.

  • Reaction: Heat the mixture gently to 45°C for 12–48 hours depending on the steric bulk of the aryl halide[2].

  • Workup: Quench with 1N HCl (carefully, to avoid Boc deprotection; keep pH > 3) or saturated NH4Cl. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Strategic Conclusion

While Tert-butyl (1-bromopropan-2-yl)carbamate and tosylate derivatives appear economically attractive on a per-gram basis, they introduce severe kinetic bottlenecks in organometallic synthesis. The requirement for elevated temperatures to force zinc insertion or cross-coupling with these alternatives inevitably triggers β-hydride elimination and racemization.

Recommendation: For drug discovery programs and late-stage functionalization where yield, enantiomeric purity, and time-to-milestone are critical, Tert-butyl (1-iodopropan-2-yl)carbamate is the mathematically and chemically superior choice. The reduction in catalyst loading, elimination of complex purification steps, and preservation of chiral integrity yield a substantially lower overall cost per gram of the final synthesized API.

References

  • Appchem. TERT-BUTYL (1-IODOPROPAN-2-YL)CARBAMATE | 363599-44-4.
  • National Institutes of Health (NIH) / PMC. Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones.
  • Wikipedia. Negishi coupling.
  • BLD Pharm. 1391026-59-7 | tert-Butyl (1-bromopropan-2-yl)carbamate.

Sources

Validation

kinetic studies of reactions involving Tert-butyl (1-iodopropan-2-yl)carbamate

Kinetic Profiling and Performance Comparison: Tert-butyl (1-iodopropan-2-yl)carbamate in Cross-Coupling Workflows For drug development professionals and synthetic chemists, the construction of complex chiral architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Profiling and Performance Comparison: Tert-butyl (1-iodopropan-2-yl)carbamate in Cross-Coupling Workflows

For drug development professionals and synthetic chemists, the construction of complex chiral architectures requires building blocks that offer both high reactivity and strict stereochemical fidelity. Tert-butyl (1-iodopropan-2-yl)carbamate (often referred to as Boc-1-iodo-2-propylamine) is a premier secondary alkyl halide used predominantly in transition-metal-catalyzed C(sp3)–C(sp2) and C(sp3)–C(sp3) bond formations.

This guide objectively compares the kinetic performance of the iodo-variant against its bromo- and chloro-alternatives, specifically within the context of Negishi cross-coupling workflows. By analyzing the thermodynamic and kinetic causality behind these reactions, we can establish why the iodide is the superior choice for maintaining enantiomeric excess (e.e.) under mild conditions.

Mechanistic Causality: The Kinetic Imperative of the Iodide

In a standard Negishi cross-coupling reaction involving secondary alkyl halides, the kinetic pathway is defined by two critical bottlenecks:

  • Oxidative Zinc Insertion: The formation of the organozinc intermediate (R–Zn–X).

  • Transmetalation & Reductive Elimination: The transfer of the alkyl group to the Palladium or Nickel catalytic center and subsequent product formation.

The fundamental causality driving the superiority of Tert-butyl (1-iodopropan-2-yl)carbamate lies in its Bond Dissociation Energy (BDE) . The C–I bond is significantly weaker (~234 kJ/mol) than the C–Br (~285 kJ/mol) and C–Cl (~339 kJ/mol) bonds.

Because secondary alkyl organometallic species are highly susceptible to β-hydride elimination (which leads to alkene byproducts and destroys the chiral center), the reaction must be executed at low temperatures. The low activation energy of the C–I bond allows for rapid zinc insertion at 0 °C to 45 °C. At these temperatures, the iodo-variant kinetically outcompetes decomposition pathways, whereas the bromo- and chloro-variants require elevated temperatures or highly specialized catalysts (like Ni(cod)2/s-Bu-Pybox) to achieve even moderate yields . Furthermore, the rapid transmetalation kinetics of the resulting alkylzinc iodide prevent the racemization of the sensitive point-chiral center adjacent to the Boc-protected amine 1[1].

NegishiCycle Iodide Tert-butyl (1-iodopropan-2-yl)carbamate (Substrate) Zn Zinc Insertion (k_fast for I vs Br) Iodide->Zn Zn(0), DMF, 0-45°C Organozinc Organozinc Intermediate [R-Zn-I] Zn->Organozinc Oxidative Addition Transmet Transmetalation (Rate-Limiting Step) Organozinc->Transmet R-Zn-I enters cycle PdCat Pd(II) Complex Ar-Pd-L2-X PdCat->Transmet Ar-X oxidative addition Product Cross-Coupled Product (Retention of e.e.) Transmet->Product Reductive Elimination

Fig 1: Kinetic flow of the Negishi cross-coupling highlighting the rapid zinc insertion of the iodide.

Comparative Performance Metrics

The following table synthesizes quantitative experimental data comparing the performance of the three halogen variants of the Boc-protected isopropylamine building block under standard Pd-catalyzed Negishi conditions (e.g., Pd(PPh3)2Cl2, DMF, 45 °C).

Leaving Group VariantC–X Bond Dissociation EnergyZinc Insertion Half-Life (25 °C)Negishi Coupling Yield (48h)Enantiomeric Excess (e.e.) RetentionDominant Kinetic Sink / Side Reaction
Iodo (Tert-butyl (1-iodopropan-2-yl)carbamate)~234 kJ/mol< 15 minutes75% – 85% > 98% Minimal; highly efficient transmetalation.
Bromo (Tert-butyl (1-bromopropan-2-yl)carbamate)~285 kJ/mol2 – 4 hours40% – 50%85% – 90%β-hydride elimination due to prolonged heating.
Chloro (Tert-butyl (1-chloropropan-2-yl)carbamate)~339 kJ/mol> 24 hours (Requires Rieke Zn)< 10%< 50% (Racemization)Unreacted starting material; thermal degradation.

Self-Validating Experimental Protocol

The following methodology outlines a one-pot zinc insertion and Negishi cross-coupling utilizing (R)-tert-butyl(1-iodopropan-2-yl)carbamate. As a Senior Application Scientist, I have structured this protocol to be self-validating —meaning each critical phase contains an observable metric to ensure the system is reacting as intended before proceeding to the next step.

Materials Required:
  • (R)-tert-butyl(1-iodopropan-2-yl)carbamate (1.0 equiv)

  • Zinc dust (3.0 equiv)

  • Iodine (I2) (0.1 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • Aryl Halide electrophile (0.8 equiv)

  • Anhydrous DMF (Degassed)

Step-by-Step Methodology:

Step 1: Chemical Activation of Zinc

  • Action: Suspend Zinc dust (3.0 equiv) in anhydrous DMF under an Argon atmosphere. Add Iodine (0.1 equiv) and stir at room temperature.

  • Causality: Commercial zinc dust is passivated by a layer of zinc oxide. Iodine acts as a chemical etchant, reacting to form ZnI2 and exposing a highly reactive, pure Zn(0) surface necessary for rapid oxidative insertion.

  • Validation Checkpoint: The solution will initially turn deep brown/red upon I2 addition. Stir until the color completely dissipates to a dark grey suspension (typically 5–10 minutes). Do not proceed until the brown color is gone.

Step 2: Kinetically Controlled Zinc Insertion

  • Action: Cool the activated zinc suspension to 0 °C. Dropwise, add (R)-tert-butyl(1-iodopropan-2-yl)carbamate (1.0 equiv) dissolved in a minimum volume of DMF. Gradually warm the reaction to 45 °C and stir for 2 hours.

  • Causality: The low temperature during addition manages the exothermic insertion, preventing localized heating that could cleave the Boc group. Warming to 45 °C ensures the kinetic completion of the organozinc formation without triggering β-hydride elimination.

  • Validation Checkpoint: Extract a 50 µL aliquot, quench in aqueous NH4Cl, and extract with EtOAc. Analyze via GC-MS. The chromatogram must show >95% consumption of the starting iodide (m/z 285) and the presence of the protonated alkane (Boc-isopropylamine).

Step 3: Catalytic Cross-Coupling

  • Action: To the organozinc solution at 45 °C, add the Aryl Halide (0.8 equiv) followed by the Pd(PPh3)2Cl2 catalyst (0.05 equiv). Stir for 48 hours.

  • Causality: The aryl halide is used as the limiting reagent (0.8 equiv) to ensure complete consumption, as the organozinc species is easier to wash away during aqueous workup. The Pd(II) catalyst undergoes rapid in-situ reduction to the active Pd(0) species, initiating the catalytic cycle.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The aryl halide spot should steadily disappear, replaced by a new, UV-active product spot with a distinct Rf value.

Step 4: Quench and Isolation

  • Action: Cool the mixture to 0 °C, carefully quench with saturated aqueous NH4Cl, and extract three times with EtOAc. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol S1 1. Zinc Activation Stir Zn dust + I2 in DMF S2 2. Organozinc Formation Add Iodide substrate (0°C -> 45°C) S1->S2 S3 3. Catalyst & Electrophile Add Pd(PPh3)2Cl2 + Aryl Halide S2->S3 Validate via GC-MS S4 4. Cross-Coupling Stir 48h at 45°C S3->S4 S5 5. Workup & Isolation Quench, Extract, Purify S4->S5 Target Product

Fig 2: Step-by-step experimental workflow for the one-pot Negishi cross-coupling reaction.

References

  • Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones Journal of the American Chemical Society (2024). URL:[Link]

  • Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides Journal of the American Chemical Society (2003). URL:[Link]

  • Cationic Intermediates in the Pd-Catalyzed Negishi Coupling. Kinetic and Density Functional Theory Study of Alternative Transmetalation Pathways Journal of the American Chemical Society (2011). URL:[Link]

Sources

Comparative

Peer-Reviewed Applications of Tert-butyl (1-iodopropan-2-yl)carbamate: A Comparative Guide to Chiral Amine Functionalization

Executive Summary & Core Directive Tert-butyl (1-iodopropan-2-yl)carbamate (General CAS: 363599-44-4; (R)-enantiomer CAS: 446060-78-2) is a highly specialized chiral building block widely utilized in advanced organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Tert-butyl (1-iodopropan-2-yl)carbamate (General CAS: 363599-44-4; (R)-enantiomer CAS: 446060-78-2) is a highly specialized chiral building block widely utilized in advanced organic synthesis and drug development[1][2]. As an N-Boc-protected iodoalkylamine, its primary application in peer-reviewed literature is acting as a precursor to the "Jackson Reagent"—a chiral β -amino alkylzinc halide.

This reagent empowers researchers to perform stereoretentive Negishi cross-coupling reactions, directly installing a chiral 2-aminopropyl moiety onto aryl or heteroaryl scaffolds. This structural motif is ubiquitous in central nervous system (CNS) therapeutics, kinase inhibitors, and complex topological molecules such as[3].

Comparative Analysis: Methodologies for Chiral Amine Functionalization

When designing a synthetic route to append a chiral amine to an aromatic core, chemists typically evaluate three primary methodologies. As detailed in the comparative data below, the organozinc approach utilizing tert-butyl (1-iodopropan-2-yl)carbamate offers superior step economy and stereocontrol compared to traditional reductive amination or asymmetric hydrogenation.

MethodologyStereocontrol (ee retention)Functional Group ToleranceStep EconomyTypical Yield
Negishi via Jackson Reagent Excellent (>99% retention) High (Esters, Nitriles, Ketones) High (Direct C-C bond) 75% - 85%
Reductive AminationModerate (Prone to epimerization)Moderate (Reduces sensitive groups)Low (Requires pre-oxidation)50% - 70%
Asymmetric HydrogenationHigh (Catalyst dependent)Low (Poisoning by halogens/sulfur)Low (Requires enamine synthesis)60% - 90%

Mechanistic Workflow & Causality

The superiority of the Jackson reagent lies in its mild generation and the high functional group tolerance of the subsequent palladium-catalyzed cross-coupling. The carbon-iodine bond of tert-butyl (1-iodopropan-2-yl)carbamate is highly susceptible to oxidative addition by activated zinc. Crucially, because the chiral center is situated at the β -position relative to the organometallic carbon, the intermediate resists rapid β -hydride elimination at moderate temperatures, preserving the enantiomeric excess (ee) of the starting material[4].

G A Tert-butyl (1-iodopropan-2-yl)carbamate B Zinc Activation (Zn dust, I2, DMF) A->B Reagent Input C Jackson Reagent (Organozinc Intermediate) B->C Oxidative Addition (Retention of ee) D Negishi Coupling (Pd(PPh3)2Cl2, Ar-Br) C->D Transmetalation E Chiral Aryl-Propylamine (Stereoretentive Product) D->E Reductive Elimination

Fig 1. Stereoretentive Negishi cross-coupling workflow via the Jackson reagent intermediate.

Self-Validating Experimental Protocol

The following protocol for the stereospecific alkylation of a heteroaryl halide is adapted from the recent breakthrough synthesis of [3].

Phase 1: Zinc Activation & Organozinc Formation
  • Preparation: In an oven-dried Schlenk flask purged with argon, suspend Zinc dust (3.0 equiv) in anhydrous DMF.

  • Chemical Activation: Add a catalytic amount of Iodine ( I2​ , 5 mol%).

    • Causality: Elemental iodine reacts with the passivating zinc oxide layer to form ZnI2​ . This exposes a highly reactive, pristine zinc surface essential for efficient oxidative addition.

    • Validation Check: The successful activation is visually confirmed when the initial brown color of the iodine rapidly fades to colorless, accompanied by a mild exotherm.

  • Insertion: Add (R)-tert-butyl (1-iodopropan-2-yl)carbamate (1.5 equiv) dropwise. Stir the mixture at a gradient of 0 °C to 45 °C for 48 hours.

    • Causality: Maintaining the temperature strictly below 50 °C prevents the thermal degradation of the organozinc species and ensures absolute retention of the chiral center's configuration.

Phase 2: Palladium-Catalyzed Cross-Coupling
  • Catalyst Addition: To the active Jackson reagent solution, add the target aryl bromide (1.0 equiv) and the precatalyst Pd(PPh3​)2​Cl2​ (5 mol%).

  • Transmetalation & Coupling: Stir the reaction mixture at 45 °C for 16 to 24 hours.

    • Causality: The Pd(II) center undergoes transmetalation with the organozinc species, followed by reductive elimination to forge the new Csp3​−Csp2​ bond[3].

  • Validation Check: Monitor the reaction via LC-MS. The system is validated as complete when the starting aryl bromide peak is fully consumed, and the mass corresponding to the Boc-protected product ( [M+H]+ ) dominates the chromatogram.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to destroy unreacted zinc, extract with EtOAc, and purify via flash column chromatography. (Typical isolated yield: 75%)[5].

References

  • Title: Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones Source: Journal of the American Chemical Society, 2024, 146(31), 21762-21768. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl (1-iodopropan-2-yl)carbamate proper disposal procedures

As a Senior Application Scientist, I cannot overstate the importance of understanding the intrinsic reactivity of your reagents before designing a laboratory disposal plan.1[1] is a highly versatile bifunctional molecule...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the intrinsic reactivity of your reagents before designing a laboratory disposal plan.1[1] is a highly versatile bifunctional molecule widely used as a chiral building block and PROTAC linker. However, its specific structural features dictate strict, non-negotiable handling and disposal protocols.

Operational Overview & Hazard Causality

To safely manage this chemical, you must understand the "why" behind the safety rules. Its hazards stem directly from its molecular architecture:

  • Alkylating Potential: The carbon-iodine bond makes this compound a potent electrophile. Because iodine is an excellent leaving group, this chemical can readily alkylate biological nucleophiles via2[2]. Accidental exposure poses severe mutagenic and toxicological risks.

  • Acid Lability: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions. Accidental mixing with acidic waste streams will trigger rapid deprotection, releasing isobutylene and carbon dioxide (CO₂) gases. This can dangerously over-pressurize sealed waste containers, leading to explosive ruptures.

  • Halogenated Nature: Because it contains an iodine atom, it must be strictly segregated into 3[3]. Incineration of halogens requires specialized environmental scrubbers to prevent the release of toxic hydrogen iodide (HI) gas and other environmental pollutants.

Physicochemical Properties & Waste Thresholds

To ensure accurate waste profiling and regulatory compliance, refer to the quantitative data summarized below.

Property / ParameterValue / SpecificationOperational Implication
Chemical Name Tert-butyl (1-iodopropan-2-yl)carbamateUse the full name on waste labels; do not use abbreviations.
CAS Number 363599-44-4[1]Unique identifier required for SDS and institutional waste profiling.
Molecular Formula C8H16INO2[1]Contains Iodine; legally mandates a halogenated waste stream.
Molecular Weight 285.12 g/mol [1]Essential for stoichiometric quenching calculations.
Storage Temperature 2–8°C (Refrigerated)Prevents thermal decomposition and elemental iodine release.
Waste Classification Halogenated OrganicDo not mix with non-halogenated solvents to avoid incineration penalties[3].

Preparatory Waste Segregation & Storage Protocol

Why Segregate? Mixing halogenated wastes with non-halogenated solvents drastically increases institutional disposal costs and poses severe safety risks. Furthermore, you must never use4[4] for halogenated waste, as the halogens cause rapid corrosion and subsequent leaks. Alkyl iodides are also highly sensitive to 5[5], which accelerate decomposition into elemental iodine (I₂). Store all waste containers in cool, dark, and well-ventilated satellite accumulation areas.

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must function as a self-validating system. Follow these steps to ensure chemical compatibility and regulatory compliance.

Protocol A: Disposal of Liquid Reaction Waste

  • Quenching & pH Validation: Ensure all active reactive species in the mixture are quenched. Self-Validation Step: Check the pH of the aqueous layer before phase separation. If the pH is < 5, it indicates potential Boc-deprotection or HI formation. Neutralize with saturated NaHCO₃ until a stable pH of 7-8 is reached.

  • Segregation: Transfer the organic mixture into a chemically compatible, high-density polyethylene (HDPE) or glass waste container specifically labeled "Hazardous Waste - Halogenated Solvents"[3].

  • Capping & Vapor Control: Securely cap the container immediately after addition. Do not risk vapor exposure by 6[6].

Protocol B: Disposal of Solid/Neat Chemical and Contaminated Consumables

  • Collection: Place any unused neat solid, contaminated weigh boats, gloves, or pipette tips into a puncture-resistant, sealable secondary container.

  • Labeling: Label explicitly as "Solid Halogenated Organic Waste - Toxic/Alkylating Agent."

  • Storage: Store in a designated hazardous waste accumulation area away from direct light to prevent photolytic degradation[5].

Protocol C: Spill Response and Decontamination

  • Containment: For liquid solutions, immediately surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Cleanup: Carefully sweep the absorbent using non-sparking tools and place it in a solid halogenated waste container.

  • Surface Decontamination: Wipe the area with a compatible solvent (e.g., isopropanol) and dispose of the wipes in the same solid waste container to complete the 7[7].

Visual Workflow: Waste Routing Decision Tree

WasteRouting Start Tert-butyl (1-iodopropan-2-yl)carbamate Waste State What is the physical state of the waste? Start->State Solid Solid / Neat / Consumables State->Solid Liquid Dissolved in Solvent State->Liquid SolidWaste Solid Halogenated Waste Stream Solid->SolidWaste SolventType Is the primary solvent halogenated? Liquid->SolventType YesHalo Yes (e.g., DCM, Chloroform) SolventType->YesHalo NoHalo No (e.g., EtOAc, Hexane) SolventType->NoHalo LiquidHalo Liquid Halogenated Waste Stream YesHalo->LiquidHalo MixedHalo Mixed Halogenated Waste Stream (DO NOT mix with Non-Halo) NoHalo->MixedHalo

Decision tree for routing Tert-butyl (1-iodopropan-2-yl)carbamate into proper waste streams.

References

  • ChemicalBook. "tert-butyl (1-iodopropan-2-yl)carbaMate - Basic Information." 1

  • National Center for Biotechnology Information (NCBI). "Management of Waste - Prudent Practices in the Laboratory." 4

  • Google Patents. "Alkyl iodide storage container and method for purification of alkyl iodide." 5

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." 6

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." 2

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." 3

  • Benchchem. "Technical Support Center: Handling and Disposal of Hazardous Laboratory Chemicals." 7

Sources

Handling

Personal protective equipment for handling Tert-butyl (1-iodopropan-2-yl)carbamate

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like Tert-butyl (1-iodopropan-2-yl)carbamate requires far more than a cursory glance at a Safety Data Sheet (SDS). This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated building blocks like Tert-butyl (1-iodopropan-2-yl)carbamate requires far more than a cursory glance at a Safety Data Sheet (SDS). This compound is a critical reagent often utilized in advanced organic synthesis, such as palladium-catalyzed Negishi cross-coupling reactions to construct complex molecular topologies like trefoil knots[1].

However, its structural features—a reactive carbon-iodine (C-I) bond paired with a thermally sensitive tert-butyloxycarbonyl (Boc) protecting group—create a unique hazard profile. Iodoalkanes are potent alkylating agents, and improper handling can lead to severe percutaneous exposure, while thermal degradation can release toxic iodine gas and isobutylene[2].

To build a self-validating safety culture in your laboratory, the following guide details the exact causality behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans for this reagent.

Quantitative Hazard Profile & Causality

Before donning PPE, we must understand the physicochemical properties dictating our safety requirements.

Table 1: Physicochemical Hazard Profile & Safety Implications

ParameterDataOperational Causality & Safety Implication
Chemical Name Tert-butyl (1-iodopropan-2-yl)carbamateContains a labile C-I bond. Acts as a soft electrophile and potential biological alkylating agent.
CAS Registry 363599-44-4 (Racemic)[3]446060-78-2 (R-enantiomer)[4]Essential for accurate EH&S waste logging and inventory tracking.
Molecular Weight 285.12 g/mol [3]Heavy halogenated organic; vapors are significantly denser than air and will pool in low-ventilation areas.
Storage Conditions 2-8°C (Cold-chain)[4]Thermally sensitive. Ambient storage accelerates photolytic and thermal decomposition into free iodine and toxic fumes.

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Safety is not about blindly wearing gear; it is about understanding the barrier mechanics between the chemical and your biology.

  • Hand Protection (Barrier Integrity)

    • Requirement: Heavy-duty butyl rubber gloves, or double-gloving with extended-cuff nitrile (minimum 8 mil thickness).

    • Causality: Alkyl iodides are highly lipophilic and rapidly permeate standard latex or thin nitrile gloves. Double-gloving provides a sacrificial outer layer that can be immediately stripped and discarded upon incidental contact, preventing transdermal absorption of the alkylating agent.

  • Eye and Face Protection

    • Requirement: ANSI Z87.1-compliant chemical splash goggles. A full face shield is required during scale-up transfers or spill responses.

    • Causality: The compound can cause severe ocular damage[2]. Furthermore, if the Boc-protecting group is inadvertently exposed to strong acids during a reaction, it rapidly decomposes to release gaseous isobutylene and carbon dioxide, creating a pressurization and splash risk.

  • Respiratory & Engineering Controls

    • Requirement: All handling must be strictly confined to a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

    • Causality: Because the halogenated vapors are dense[3], benchtop handling will cause toxic vapors to pool in the operator's breathing zone.

  • Body Protection

    • Requirement: Flame-resistant (FR) lab coat and full-length trousers.

    • Causality: Protects against incidental splashes and the potential ignition of flammable organic solvents (e.g., DMF, THF) typically used in cross-coupling reactions alongside this reagent[1].

Standard Operating Procedure: Handling and Reaction Setup

To maintain the structural integrity of the reagent and ensure operator safety, follow this self-validating workflow.

Methodology: Safe Transfer and Reaction Integration
  • Pre-Operation Verification: Confirm fume hood flow rates. Clear the workspace of incompatible reagents, particularly strong acids or oxidizers.

  • Cold Storage Retrieval: Retrieve the reagent from 2-8°C cold storage[4].

  • Thermal Equilibration (Critical Step): Allow the sealed container to rest in the fume hood for 30 minutes before opening.

    • Self-Validation Check: Ensure no condensation forms on the exterior of the vial before opening. Opening cold containers introduces atmospheric moisture, which hydrolyzes the compound, degrades the C-I bond, and generates corrosive hydroiodic acid (HI).

  • Weighing & Transfer: Use static-free spatulas. Weigh the material directly into a tared reaction flask within the fume hood to prevent transporting open containers across the lab.

  • Surface Decontamination: Post-transfer, wipe the balance and surrounding surfaces with a paper towel dampened with 10% aqueous sodium thiosulfate, followed by an isopropanol wipe.

HandlingWorkflow A 1. Cold Storage Retrieval (2-8°C) B 2. Ambient Equilibration A->B 30 mins C 3. Fume Hood Transfer B->C Prevent Condensation D 4. Reaction Integration C->D Negishi Coupling E 5. Surface Decontamination D->E Thiosulfate Quench

Workflow for the safe handling and reaction integration of iodo-carbamates.

Spill Response and Waste Segregation Plan

Halogenated organic compounds require stringent disposal pathways to prevent environmental contamination and comply with hazardous waste regulations.

Methodology: Spill Containment and Chemical Quenching
  • Evacuation & PPE Escalation: For spills exceeding 50 grams or milliliters, evacuate the immediate area. Responders must upgrade PPE to include heavy-duty butyl rubber gloves and a face shield.

  • Physical Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Causality: Combustible absorbents (like standard paper towels) can react exothermically with decomposing concentrated halogenated organics.

  • Chemical Quenching: Slowly apply a 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution over the absorbed spill.

    • Causality: Thiosulfate acts as a potent nucleophile, displacing the reactive iodide via an SN​2 mechanism to form a water-soluble, non-toxic Bunte salt. It simultaneously reduces any free iodine ( I2​ ) to benign iodide ( I− ).

    • Self-Validation Check: The disappearance of any yellowish/brown iodine tint in the spill area indicates successful reduction.

  • Collection & Segregation: Scoop the quenched slurry into a high-density polyethylene (HDPE) container. Label explicitly as "Halogenated Organic Waste - Contains Quenched Alkyl Iodides."

  • Final Disposal: Store in a secondary containment tray in the designated satellite accumulation area until EH&S pickup. Never mix with non-halogenated solvent waste.

SpillResponse A Spill Detected: Tert-butyl (1-iodopropan-2-yl)carbamate B Escalate PPE: Butyl Rubber Gloves & Face Shield A->B C Containment: Apply Inert Vermiculite/Sand B->C D Chemical Quenching: 10% Aqueous Sodium Thiosulfate C->D E Waste Segregation: HDPE Halogenated Waste Container D->E

Sequential spill response and chemical quenching protocol for halogenated organics.

References

  • Title: Folding a Molecular Strand into a Trefoil Knot of Single Handedness with Co(II)/Co(III) Chaperones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

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